3,5-Dimethylthiophenol
Description
The exact mass of the compound 3,5-Dimethylbenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBAYSBPMVAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068093 | |
| Record name | Benzenethiol, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38360-81-5, 25550-52-1 | |
| Record name | 3,5-Dimethylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38360-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylenethiol, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Xylenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenethiol, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Xylenethiol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-XYLENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylthiophenol from m-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the production of 3,5-dimethylthiophenol, a crucial building block in organic synthesis, starting from the readily available raw material, m-xylene. Due to the directing effects of the methyl groups in m-xylene, a direct electrophilic substitution to achieve the desired 3,5-disubstitution pattern is challenging. Therefore, this guide outlines a multi-step synthesis involving sulfonation, conversion to the corresponding sulfonyl chloride, and subsequent reduction to the target thiophenol.
Overall Synthesis Workflow
The synthesis proceeds through three key stages:
-
Sulfonation of m-Xylene: m-Xylene is first sulfonated to produce 3,5-dimethylbenzenesulfonic acid.
-
Chlorination of the Sulfonic Acid: The resulting sulfonic acid is then converted to 3,5-dimethylbenzenesulfonyl chloride.
-
Reduction of the Sulfonyl Chloride: Finally, the sulfonyl chloride is reduced to yield the desired this compound.
Caption: Overall workflow for the synthesis of this compound from m-Xylene.
Experimental Protocols
Step 1: Sulfonation of m-Xylene to 3,5-Dimethylbenzenesulfonic Acid
Direct sulfonation of m-xylene typically yields a mixture of isomers, with the 2,4- and 2,6-disubstituted products being major. To favor the formation of the 3,5-isomer, specific reaction conditions are necessary. One approach involves the isomerization of other xylene sulfonic acids or selective sulfonation under kinetic or thermodynamic control. A general procedure for sulfonation is as follows:
Protocol:
-
To a stirred solution of m-xylene, add fuming sulfuric acid (oleum) dropwise at a controlled temperature, typically between 0 and 20 °C.
-
The molar ratio of m-xylene to sulfur trioxide in the oleum is crucial for selectivity and should be optimized.
-
After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to drive the reaction to completion and potentially favor the thermodynamically more stable 3,5-isomer.
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated 3,5-dimethylbenzenesulfonic acid can be isolated by filtration, washed with cold water, and dried.
Note: The selective synthesis of 3,5-dimethylbenzenesulfonic acid can be complex. An alternative, though longer, route could involve the dinitration of m-xylene, followed by reduction to the diamine, diazotization, and subsequent introduction of the sulfonic acid group, which offers better regiocontrol.
Step 2: Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride
The synthesized 3,5-dimethylbenzenesulfonic acid is then converted to its more reactive sulfonyl chloride derivative.
Protocol:
-
In a well-ventilated fume hood, mix 3,5-dimethylbenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
The reaction mixture is heated under reflux for a period of 1 to 3 hours.
-
After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.
-
The crude 3,5-dimethylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent.
Step 3: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride to this compound
The final step involves the reduction of the sulfonyl chloride to the target thiophenol.
Protocol:
-
A common method for this reduction is the use of zinc dust in an acidic medium, such as concentrated sulfuric acid or hydrochloric acid.[2]
-
The 3,5-dimethylbenzenesulfonyl chloride is dissolved in a suitable solvent and added portion-wise to a stirred suspension of zinc dust in the acid at a controlled temperature.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature range.
-
After the addition is complete, the mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction mixture is then worked up by filtering off the excess zinc and inorganic salts.
-
The filtrate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Data Reference |
| Sulfonation | m-Xylene, Fuming Sulfuric Acid | 3,5-Dimethylbenzenesulfonic Acid | 40-60 | >95 | Yields are highly dependent on the method used to achieve 3,5-selectivity. |
| Chlorination | 3,5-Dimethylbenzenesulfonic Acid, Thionyl Chloride or Phosphorus Pentachloride | 3,5-Dimethylbenzenesulfonyl Chloride | 80-90 | >97 | Melting Point: 90-94 °C; Boiling Point: 302.3 °C at 760 mmHg.[1] |
| Reduction | 3,5-Dimethylbenzenesulfonyl Chloride, Zinc Dust, Sulfuric Acid | This compound | 70-85 | >98 | Boiling Point: 127.5 °C at 50 mmHg; Density: 1.015 g/mL at 25 °C; Refractive Index: n20/D 1.568.[3] |
Logical Relationship Diagram
Caption: Key transformations and reaction types in the synthesis.
References
Spectroscopic Profile of 3,5-Dimethylthiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dimethylthiophenol (CAS No. 38360-81-5), a significant organic building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.
Chemical Structure and Properties
-
IUPAC Name: 3,5-Dimethylbenzenethiol
-
Synonyms: 5-Mercapto-m-xylene, m-Xylene-5-thiol
Spectroscopic Data
The following tables summarize the essential NMR, IR, and MS spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹³C NMR | Chemical Shift (δ) ppm (Solvent: CDCl₃) |
| C1 | Data not available in search results |
| C2, C6 | Data not available in search results |
| C3, C5 | Data not available in search results |
| C4 | Data not available in search results |
| -CH₃ | Data not available in search results |
A full spectrum can be viewed through a free account on SpectraBase[3].
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic-H | Data not available in search results | - | - |
| -CH₃ | Data not available in search results | - | - |
| -SH | Data not available in search results | - | - |
Note: Specific peak assignments for ¹H NMR were not available in the initial search results. However, spectra are available for viewing on platforms like ChemicalBook[4].
Infrared (IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) |
| S-H Stretch | ~2574 |
| Aromatic C-H Stretch | Data not available in search results |
| Aliphatic C-H Stretch | Data not available in search results |
| C=C Aromatic Ring Stretch | Data not available in search results |
| S-S Stretch (in disulfide form) | ~550 |
Note: The S-H stretching frequency is a characteristic peak for thiols[5]. The full IR spectrum is available on the NIST Chemistry WebBook[1].
Mass Spectrometry (MS)
The mass spectrum is characterized by the molecular ion peak and several key fragments.
| m/z Value | Proposed Fragment | Description |
| 138 | [C₈H₁₀S]⁺ | Molecular Ion (M⁺)[6] |
| 137 | [C₈H₉S]⁺ | Loss of one Hydrogen atom[6] |
| 123 | [C₇H₇S]⁺ | Loss of a methyl radical (-CH₃)[6] |
The mass spectrum (electron ionization) can be viewed on the NIST Chemistry WebBook[7].
Experimental Protocols
The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[9]
-
The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.[12]
-
-
Instrumentation and Data Acquisition:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Electron Ionization (EI) is a common method for small molecules.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
-
The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).
-
Other peaks in the spectrum represent fragment ions, which provide information about the molecule's structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 38360-81-5 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(38360-81-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 25550-52-1 | Benchchem [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organosulfur compound with the chemical formula C8H10S.[1][2] It belongs to the thiol family, which are sulfur analogues of alcohols. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and relevant spectroscopic data, tailored for professionals in research and development.
Core Physical and Chemical Properties
The physical characteristics of this compound are essential for its handling, application in synthesis, and safety considerations. It is typically a colorless to pale yellow liquid with a characteristic stench.[1] It is also noted to be air-sensitive and should be stored under an inert atmosphere.
Table 1: Quantitative Physical and Chemical Data for this compound
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C8H10S | - | [1][2][3] |
| Molecular Weight | 138.23 g/mol | - | [1][2][3] |
| CAS Number | 38360-81-5 | - | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | Ambient | [1] |
| Boiling Point | 216.00 to 217.00 °C | @ 760.00 mm Hg (est.) | [1] |
| 128 °C | @ 50.00 mm Hg | ||
| 127.5 °C | @ 50 mmHg | [4][5] | |
| 127 °C | @ 50 mmHg | [1][3] | |
| Density | 1.015 g/mL | @ 25 °C | [4][5] |
| Specific Gravity | 1.024 to 1.028 | @ 20 °C | [1] |
| 1.03 | @ 20/20 °C | ||
| Refractive Index | 1.5670 to 1.5710 | @ 20.00 °C | [1] |
| 1.568 | @ 20 °C | [4][5] | |
| 1.57 | - | ||
| Flash Point | 85.00 °C (185.00 °F) | Closed Cup | [1][3][5] |
| Vapor Pressure | 0.209 mmHg | @ 25.00 °C (est.) | [1] |
| Solubility | Soluble in alcohol. | - | [1] |
| Water: 50.36 mg/L | @ 25 °C (est.) | [1] | |
| LogP (o/w) | 3.421 (est.) | - | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Availability / Reference |
| Mass Spectrum (EI) | Data available from NIST Chemistry WebBook.[2] |
| Infrared (IR) Spectrum | Data available from NIST Chemistry WebBook.[2] |
| ¹H NMR Spectrum | Data available from ChemicalBook.[6] |
| ¹³C NMR Spectrum | Data available from ChemicalBook.[6] |
Experimental Protocols
Accurate determination of physical properties is crucial for compound identification and purity verification. As this compound is a liquid at standard temperature and pressure, the determination of its boiling point is a key analytical procedure.
Boiling Point Determination by Capillary Method
This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]
Apparatus:
-
High-boiling point liquid (e.g., paraffin oil, silicone oil) if using a Thiele tube[10][11]
-
Thermometer (calibrated)
-
Stand and clamp
Detailed Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[8][9]
-
Capillary Insertion: Take a capillary tube and seal one end by heating it in a flame.[7][12] Place this capillary tube, with the open end down, into the liquid in the fusion tube.[9][12]
-
Apparatus Assembly:
-
Thiele Tube: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10][11] The rubber band should remain above the oil level to prevent melting.[10] Suspend the assembly in the Thiele tube filled with oil.
-
Aluminum Block: Insert the fusion tube and the thermometer into separate holes in the aluminum block, ensuring they are at the same level.[9][12]
-
-
Heating: Gently heat the side arm of the Thiele tube or the aluminum block.[10] The heating should be slow and uniform, especially as the temperature approaches the expected boiling point.[10] A rate of 1-2°C per minute is recommended near the boiling point.[10]
-
Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9][11]
-
Temperature Reading: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid.[9] Alternatively, remove the heat source when rapid bubbling occurs and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]
-
Record Pressure: It is crucial to record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[7]
References
- 1. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 38360-81-5 [chemicalbook.com]
- 5. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]
- 6. This compound(38360-81-5) 1H NMR [m.chemicalbook.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. byjus.com [byjus.com]
Chemical structure and CAS number for 3,5-Dimethylthiophenol
An In-depth Technical Guide to 3,5-Dimethylthiophenol
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 38360-81-5), a key organic building block. It is intended for researchers, scientists, and professionals in drug development. The guide details the compound's chemical structure, physical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the Newman-Kwart rearrangement is provided, along with a corresponding workflow diagram. The document also explores the reactivity of this compound and its potential applications in medicinal chemistry, supported by an analysis of the biological activities of related thiophenol and thiophene derivatives. Safety and handling information is also included. All quantitative data is presented in clear, tabular formats for ease of reference.
Chemical Identity and Physical Properties
This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an aromatic thiol with the chemical formula C₈H₁₀S.[1] Its structure consists of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH₃) groups at the meta positions.
Table 1: Chemical Identity and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 38360-81-5 | [1] |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | 127.5 °C at 50 mmHg | - |
| Density | 1.015 g/mL at 25 °C | - |
| Refractive Index (n₂₀/D) | 1.568 | - |
| Flash Point | 85 °C (185 °F) - closed cup | - |
| pKa | 6.82 ± 0.11 (Predicted) | - |
| SMILES | SC1=CC(C)=CC(C)=C1 | - |
| InChI Key | CESBAYSBPMVAEI-UHFFFAOYSA-N | [1] |
Spectroscopic Analysis
Table 2: Summary of Key Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts (δ) | Interpretation |
| ¹H NMR | Predicted: ~2.25 ppm (s, 6H), ~3.40 ppm (s, 1H), ~6.80 ppm (s, 2H), ~6.90 ppm (s, 1H) | Methyl protons, Thiol proton, Aromatic protons (meta), Aromatic proton (para) |
| ¹³C NMR | Experimental: δ 138.4, 130.3, 128.9, 122.9, 21.2 ppm | C-CH₃, C-SH, Ar-C (meta), Ar-C (para), -CH₃ |
| IR Spectroscopy | Predicted: ~2550 cm⁻¹ (weak), ~2920 cm⁻¹ (medium), ~3050 cm⁻¹ (medium), ~1600 cm⁻¹ (medium) | S-H stretch, sp³ C-H stretch, sp² C-H stretch, C=C aromatic stretch |
| Mass Spectrometry | m/z 138 (M⁺), 137, 105, 91 | Molecular ion, [M-H]⁺, [M-SH]⁺, [M-SCH₃]⁺ |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum for this compound is not widely published. However, based on the structure and known chemical shifts for similar compounds, the following proton signals are predicted:
-
A singlet at approximately δ 2.25 ppm integrating to 6H, corresponding to the two equivalent methyl groups.
-
A singlet at approximately δ 3.40 ppm for the thiol proton (1H). The chemical shift of this proton can vary depending on concentration and solvent.
-
Two singlets in the aromatic region: one at approximately δ 6.80 ppm (2H) for the protons ortho to the thiol group, and one at approximately δ 6.90 ppm (1H) for the proton para to the thiol group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals corresponding to the unique carbon environments in the molecule. The key chemical shifts are observed at approximately:
-
δ 138.4 ppm: Aromatic carbons attached to the methyl groups.
-
δ 130.3 ppm: Aromatic carbon attached to the thiol group.
-
δ 128.9 ppm: Aromatic carbons ortho to the thiol group.
-
δ 122.9 ppm: Aromatic carbon para to the thiol group.
-
δ 21.2 ppm: The two equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following predicted absorption bands, which are indicative of its functional groups:
-
~2550 cm⁻¹: A weak absorption corresponding to the S-H stretching vibration, a characteristic peak for thiols.
-
~2920 cm⁻¹: A medium intensity band from the sp³ C-H stretching of the methyl groups.
-
~3050 cm⁻¹: A medium intensity band due to the sp² C-H stretching of the aromatic ring.
-
~1600 cm⁻¹: A medium absorption from the C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 138 , corresponding to its molecular weight.[1] Key fragmentation patterns include:
-
m/z 137: Loss of a hydrogen atom ([M-H]⁺).
-
m/z 105: Loss of a sulfhydryl radical ([M-SH]⁺).
-
m/z 91: Loss of a thiomethyl radical ([M-SCH₃]⁺), which can rearrange to the stable tropylium cation.
Synthesis and Experimental Protocols
A reliable and high-yield method for the synthesis of thiophenols from their corresponding phenols is the Newman-Kwart rearrangement.[2][3] This three-step process involves the conversion of a phenol to an O-aryl thiocarbamate, followed by thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the desired thiophenol.
Experimental Protocol: Synthesis of this compound via Newman-Kwart Rearrangement
This protocol is adapted from established procedures for the Newman-Kwart rearrangement.[2][3]
Step 1: Synthesis of O-(3,5-Dimethylphenyl) dimethylthiocarbamate
-
To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to proceed at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the O-aryl thiocarbamate.
Step 2: Thermal Rearrangement to S-(3,5-Dimethylphenyl) dimethylthiocarbamate
-
Place the purified O-(3,5-dimethylphenyl) dimethylthiocarbamate in a flask equipped for distillation or reflux under an inert atmosphere.
-
Heat the compound to a high temperature, typically between 200-250 °C, in a high-boiling solvent (e.g., diphenyl ether) or neat if the compound is thermally stable.[3]
-
Maintain this temperature for 1-3 hours. The progress of the intramolecular rearrangement can be monitored by TLC.
-
After cooling, the resulting S-aryl thiocarbamate can be purified by distillation under reduced pressure or chromatography.
Step 3: Hydrolysis to this compound
-
To the S-(3,5-dimethylphenyl) dimethylthiocarbamate, add a solution of aqueous or alcoholic base (e.g., 10% NaOH or KOH in methanol).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the thiophenol product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The final product, this compound, can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via Newman-Kwart Rearrangement.
Reactivity and Potential Applications in Drug Development
The chemistry of this compound is dominated by the nucleophilicity and redox activity of the thiol group. It can be readily deprotonated to form the thiophenolate anion, which is a potent nucleophile for S-alkylation and S-acylation reactions. The thiol can also be oxidized to form the corresponding disulfide.
While direct applications of this compound in pharmaceuticals are not extensively documented, the thiophenol and, more broadly, the thiophene moiety are present in a number of biologically active compounds and approved drugs.[4][5] These scaffolds are recognized for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6] The thiophene ring is often considered a bioisosteric replacement for the phenyl group in drug design.[7]
Given its structure, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 3,5-dimethylphenylthio group into target molecules, which may modulate their biological activity or pharmacokinetic properties. Substituted 2-aminothiophenes, which can be synthesized from precursors related to thiophenols, have been investigated as allosteric enhancers of the A1-adenosine receptor and as glucagon antagonists.[7] The reactivity of the thiol group also allows for its use in the synthesis of ligands for coordination chemistry and materials science.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. It has a strong, unpleasant odor (stench). Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
- 1. This compound [webbook.nist.gov]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility of 3,5-Dimethylthiophenol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylthiophenol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols for solubility determination, qualitative solubility information, and data for structurally related compounds to infer its likely behavior.
Physicochemical Properties of this compound
This compound, also known as 3,5-xylenethiol, is a colorless to pale yellow liquid with a characteristic strong odor. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | |
| Molecular Weight | 138.23 g/mol | |
| Boiling Point | 216-217 °C | [1] |
| Density | 1.015 - 1.028 g/mL at 20-25 °C | [1][2] |
| Refractive Index | 1.567 - 1.571 at 20 °C | [1] |
| Flash Point | 85 °C (185 °F) | [1] |
Solubility Profile
For comparative purposes, the solubility of the parent compound, thiophenol, and the structurally similar xylenols (dimethylphenols) are presented in Table 2. Based on the principle of "like dissolves like," the solubility of this compound is expected to be similar to these compounds. Its aromatic nature and the presence of the thiol group suggest good solubility in non-polar to moderately polar organic solvents.
Table 2: Solubility Data of Thiophenol and Xylenols in Common Organic Solvents
| Compound | Solvent | Solubility | Reference |
| Thiophenol | Ethanol | Very soluble | [3][4] |
| Ether | Very soluble | [3][4] | |
| Benzene | Miscible | [3][4] | |
| Carbon Tetrachloride | Slightly soluble | [3] | |
| Water | Insoluble/Slightly soluble (0.835 g/L at 25°C) | [3] | |
| Xylenols (isomers) | Most organic solvents | Soluble | [5][6] |
| Water | Slightly soluble to partly miscible | [5][6][7] |
Experimental Protocols for Solubility Determination
To enable researchers to determine the precise solubility of this compound in solvents relevant to their work, this section details several established experimental methodologies.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound[8][9][10].
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The excess solid (or liquid) phase ensures that the solution reaches saturation.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. A mechanical shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated solution from the excess solute. This can be achieved by:
-
Centrifugation: Centrifuge the sample to pellet the undissolved material.
-
Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) that does not absorb the solute.
-
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant or filtrate. Common analytical techniques for quantification include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared to accurately determine the concentration in the sample.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured. This method is less sensitive and requires a non-volatile solute.
-
Potentiometric Titration
For ionizable compounds, potentiometric titration can be a rapid and accurate method to determine solubility as a function of pH[11][12][13][14][15]. Given that thiophenols are weakly acidic, this method is applicable.
Methodology:
-
Sample Preparation: Prepare a suspension of this compound in the solvent of interest (often an aqueous or mixed aqueous-organic solvent system).
-
Titration: Titrate the suspension with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: The point at which the solid phase completely dissolves is observed as a change in the titration curve. The solubility can be calculated from the amount of titrant added to reach this point. This method allows for the determination of the intrinsic solubility of the neutral species and the solubility at different pH values.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, several high-throughput methods are available[16][17][18][19][20]. These are particularly useful in early-stage drug discovery and process development.
Methodology (Example using Nephelometry):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the test solvents.
-
Precipitation Detection: The formation of a precipitate as the compound's concentration exceeds its solubility limit can be detected by light scattering using a nephelometer. The concentration at which precipitation is first observed is taken as the kinetic solubility.
-
Quantification: Alternatively, after equilibration and centrifugation of the multi-well plate, the concentration in the supernatant can be quantified using automated HPLC or UV-Vis plate readers.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for determining the solubility of a compound.
Applications and Relevance in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. Thiophenol and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals[21]. While specific biological activities for the 3,5-isomer are not extensively documented, related halogenated thiophenol derivatives have been investigated for their potential antimicrobial and anticancer activities[22]. Understanding the solubility of this compound is crucial for:
-
Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.
-
Process Development: Designing efficient extraction, crystallization, and purification processes.
-
Formulation Studies: In the context of drug development, if this moiety is part of an active pharmaceutical ingredient (API), its solubility will directly impact formulation strategies and bioavailability.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data for this specific compound is sparse, the provided experimental protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own precise solubility assessments. The outlined methodologies are standard in the pharmaceutical and chemical industries and can be adapted to a wide range of organic solvents and experimental conditions. Accurate solubility data is a critical parameter in chemical research and development, influencing everything from reaction success to the viability of a drug candidate.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 硫酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. ICSC 0601 - XYLENOL (MIXED ISOMERS) [inchem.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biopharma-asia.com [biopharma-asia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. solvescientific.com.au [solvescientific.com.au]
- 21. grokipedia.com [grokipedia.com]
- 22. benchchem.com [benchchem.com]
In-Depth Technical Guide to 3,5-Dimethylthiophenol: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] It is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[3] This compound serves as a versatile reagent and building block in various chemical syntheses within the pharmaceutical and chemical industries.[4] Due to its hazardous properties, a thorough understanding of its safety data and proper handling procedures is crucial for ensuring laboratory safety and minimizing exposure risks.
This technical guide provides a comprehensive overview of the safety data, handling precautions, experimental protocols, and toxicological information for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 38360-81-5 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, unpleasant, stench | [3] |
| Boiling Point | 216-217 °C @ 760 mmHg (est.) 127.5-128 °C @ 50 mmHg | [3][4] |
| Melting Point | -30 °C (estimate) | [5] |
| Flash Point | 85 °C (185 °F) - closed cup | [3][6] |
| Density | 1.015 - 1.028 g/mL at 20-25 °C | [3][4] |
| Vapor Pressure | 0.209 mmHg @ 25 °C (est.) | [3] |
| Water Solubility | 50.36 mg/L @ 25 °C (est.) | [3] |
| Refractive Index (n20/D) | 1.567 - 1.571 | [3][4] |
Safety and Hazard Information
GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard classifications are summarized in the table below.
| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquids | 4 | No Pictogram | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation |
Precautionary Statements
The following precautionary statements should be strictly adhered to when handling this compound:
| Type | P-Code(s) | Precautionary Statement(s) |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
While specific toxicological data for this compound is limited, information from related thiophenol compounds can provide insights into its potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]
Potential Toxicological Signaling Pathway
The toxicity of aromatic thiols is not fully elucidated, but it is known that they can induce oxidative stress. The following diagram illustrates a plausible signaling pathway for thiophenol-induced cellular toxicity, which may be applicable to this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 38360-81-5|this compound|BLD Pharm [bldpharm.com]
- 3. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]
- 4. This compound | 38360-81-5 [chemicalbook.com]
- 5. 38360-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]
- 9. 3,5-Dimethylphenol, 99+% | Fisher Scientific [fishersci.ca]
Thermal Stability and Decomposition of 3,5-Dimethylthiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 3,5-Dimethylthiophenol (CAS No. 38360-81-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from safety data sheets with established principles of thermal analysis and the known decomposition pathways of analogous aromatic thiols.
Executive Summary
Physicochemical and Thermal Properties
A summary of the known physical and general thermal properties of this compound is presented in Table 1.
Table 1: Physicochemical and General Thermal Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 127.5 °C at 50 mmHg |
| Density | 1.015 g/mL at 25 °C |
| Flash Point | 85 °C (185 °F) - closed cup[1] |
| Thermal Stability | Stable under normal conditions.[2] Decomposes upon heating. |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including Carbon monoxide (CO), Carbon dioxide (CO₂), and Sulfur oxides.[2][3] |
Note: The absence of specific TGA and DSC data in the literature prevents the inclusion of quantitative decomposition temperatures and enthalpy changes.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is essential for determining the decomposition temperature and mass loss profile of a substance.
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Experimental Workflow for DSC
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program: Subject the sample to a controlled temperature program, such as a heat-cool-heat cycle, at a defined rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: Measure the differential heat flow between the sample and the reference. The resulting DSC thermogram can reveal endothermic events like melting and boiling, and exothermic events such as decomposition. The peak temperatures and integrated peak areas provide information on the transition temperatures and enthalpies, respectively.
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).
Methodology:
-
TGA-FTIR/MS Setup: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line.
-
TGA Experiment: A TGA experiment is performed as described in section 3.1.
-
Evolved Gas Detection: As the sample decomposes and releases gases, they are continuously swept into the detector (FTIR or MS).
-
Data Analysis: The FTIR spectra or mass spectra of the evolved gases are recorded as a function of temperature and time. This allows for the identification of the decomposition products corresponding to specific mass loss events observed in the TGA curve.
Proposed Thermal Decomposition Pathway
While a specific, experimentally validated decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the known chemistry of aromatic thiols. The primary decomposition is likely initiated by the homolytic cleavage of the S-H or C-S bonds.
References
An In-depth Technical Guide to the Acidity and pKa of 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and predicted pKa of 3,5-dimethylthiophenol. It includes comparative data for other substituted thiophenols, detailed experimental protocols for pKa determination, and visualizations to illustrate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to Thiophenol Acidity
Thiophenols are a class of organosulfur compounds that are the sulfur analogues of phenols. The acidity of the thiol group (-SH) is a critical parameter that influences the reactivity, nucleophilicity, and overall biological activity of these molecules. The acid dissociation constant (pKa) is a quantitative measure of this acidity. Thiophenols are generally more acidic than their corresponding phenols[1]. For instance, the pKa of thiophenol is approximately 6.6, whereas the pKa of phenol is around 10[1]. This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of the sulfur atom, which helps to stabilize the resulting thiophenolate anion.
The acidity of substituted thiophenols is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase acidity (lower pKa) by stabilizing the negative charge of the thiophenolate anion through inductive and/or resonance effects. Conversely, electron-donating groups decrease acidity (higher pKa) by destabilizing the anion.
Acidity and Predicted pKa of this compound
Comparative Acidity of Substituted Thiophenols
To contextualize the acidity of this compound, the following table summarizes the experimental pKa values of various substituted thiophenols.
| Compound | Substituent(s) | pKa |
| Thiophenol | H | 6.62 |
| This compound | 3,5-di-CH₃ | 6.82 ± 0.11 (Predicted) |
| p-Chlorothiophenol | p-Cl | 7.50[2] |
| m-Chlorothiophenol | m-Cl | 6.07 |
| p-Methylthiophenol | p-CH₃ | 7.47 |
| m-Methylthiophenol | m-CH₃ | 6.99 |
| p-Methoxythiophenol | p-OCH₃ | 7.47 |
| m-Methoxythiophenol | m-OCH₃ | 6.99 |
| p-Nitrothiophenol | p-NO₂ | 4.5 |
Note: pKa values can vary depending on the solvent and temperature at which they were measured.
Experimental Protocols for pKa Determination
The pKa of a thiophenol can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[3][4] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the thiophenol) and monitoring the change in pH using a pH meter.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the thiophenol in a suitable solvent (e.g., water, ethanol-water mixture). A typical concentration is around 1 mM.[3][4]
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.[3][4]
-
Prepare a solution to maintain a constant ionic strength, such as 0.15 M KCl.[3]
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the thiophenol solution into a beaker with a magnetic stirrer.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).[3][4]
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the expected pKa and reached a plateau in the basic region (e.g., pH 11-12).[4]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the thiophenol has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
Spectrophotometric Titration
Spectrophotometric titration is another widely used method, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiophenol and its conjugate base, the thiophenolate, have distinct absorption spectra.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiophenol in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the thiophenol.
-
-
Measurement Procedure:
-
For each buffer solution, add a small, constant amount of the thiophenol stock solution to a cuvette.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify the wavelengths at which the absorbance of the thiophenol and the thiophenolate differ significantly.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated species (thiophenol) and the fully deprotonated species (thiophenolate). This corresponds to the inflection point of the sigmoidal curve.
-
The pKa can also be determined by fitting the data to the Henderson-Hasselbalch equation in its logarithmic form.
-
Visualizations
Structure-Acidity Relationship of this compound
Caption: Factors influencing the acidity of this compound.
General Workflow for pKa Determination
Caption: A generalized workflow for the experimental determination of pKa.
References
A Guide to Commercial Suppliers of High-Purity 3,5-Dimethylthiophenol for Research and Development
For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3,5-Dimethylthiophenol (CAS No. 38360-81-5), also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is a key organic building block used in the synthesis of various compounds, including active pharmaceutical ingredients (APIs). This technical guide provides an overview of commercial suppliers offering high-purity grades of this reagent, summarizes key specifications, and presents a general workflow for its application in a research context.
Commercial Supplier and Product Specifications
The following table summarizes the specifications for this compound available from various commercial suppliers. This data is compiled from publicly available information on their respective websites. Researchers should always confirm the latest specifications by requesting a Certificate of Analysis (CoA) from the supplier.
| Supplier | Product Name/Grade | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (GC)[1] | 38360-81-5[1] | C₈H₁₀S[2] | 138.23[2] | Formerly an Alfa Aesar product.[1][2] Air sensitive.[2][3] |
| Tokyo Chemical Industry (TCI) | 3,5-Dimethylbenzenethiol | >97.0% (GC) | 38360-81-5 | C₈H₁₀S | 138.23 | Air sensitive; store under inert gas. |
| Henan Lihao Chem Plant Ltd. | This compound 99% kanbei | 99%[4] | 38360-81-5[4] | C₈H₁₀S[4] | 138.23[4] | Available via Echemi.[4] |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | 99.00%[4] | 38360-81-5[5] | C₈H₁₀S[5] | 138.23[4] | Available via Echemi.[4][5] |
| Simson Pharma Limited | This compound | High Quality | 38360-81-5 | C₈H₁₀S | 138.23 | Certificate of Analysis provided. |
| Oakwood Chemical | This compound | 95%[6] | 38360-81-5[6] | C₈H₁₀S[6] | 138.23[6] | - |
| Amerigo Scientific | This compound | N/A | 38360-81-5[7] | C₈H₁₀S[7] | 138.23[7] | For research use only.[7] |
| BLD Pharm | This compound | N/A | 38360-81-5[8] | C₈H₁₀S[8] | 138.23[8] | Store under inert atmosphere.[8] |
Note: Purity levels and available grades are subject to change. "N/A" indicates that the purity was not specified on the product page.
Experimental Protocols: Application in Synthesis
While specific experimental protocols from suppliers for the use of this compound are not typically provided on product data sheets, its application is well-documented in chemical literature and patents. A relevant example for drug development professionals is the synthesis of intermediates for APIs. For instance, the related compound, 2,4-dimethylthiophenol, is used in a palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize Vortioxetine, an antidepressant.[9]
A representative procedure, adapted from similar syntheses, for a nucleophilic aromatic substitution reaction involving a thiophenol is detailed below.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir under a nitrogen atmosphere for several hours (monitoring by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired thioether.
Visualization of Research & Development Workflow
The following diagrams illustrate the logical flow from sourcing a chemical reagent to its application in a typical research and drug development pipeline.
Caption: Workflow for sourcing and utilizing high-purity chemicals.
Caption: A typical synthetic pathway involving this compound.
References
- 1. L08403.14 [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. 38360-81-5|this compound|BLD Pharm [bldpharm.com]
- 9. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,5-Dimethylthiophenol: Synonyms, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylthiophenol, a key chemical intermediate. It details its various synonyms and alternative names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.
Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
-
Other Names:
Chemical Identifiers:
-
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Weight | 138.23 g/mol | [2][6] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 127.5 °C at 50 mmHg | [1] |
| Density | 1.015 g/mL at 25 °C | [1] |
| Refractive Index | 1.568 at 20 °C | [1] |
| Flash Point | 85 °C (185 °F) | [4] |
| LogP | 3.31 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via the Leuckart Reaction
The Leuckart thiophenol reaction provides a viable route for the synthesis of aryl thiols from the corresponding anilines.[8] This protocol adapts the general principle for the preparation of this compound from 3,5-Dimethylaniline.
Reaction Scheme:
Caption: Synthesis of this compound from 3,5-Dimethylaniline.
Materials:
-
3,5-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dimethylaniline in a solution of concentrated hydrochloric acid and water. While maintaining the temperature, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution in an ice bath. Slowly add the previously prepared cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow precipitate of the aryl xanthate should form.
-
Hydrolysis: Isolate the aryl xanthate precipitate by filtration and wash with cold water. Add the crude xanthate to a solution of sodium hydroxide or potassium hydroxide in ethanol or water. Heat the mixture under reflux for several hours to hydrolyze the xanthate.
-
Work-up and Purification: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the liberated this compound with diethyl ether. Wash the ether extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of related thiophenol isomers and can be used for the qualitative and quantitative analysis of this compound.[9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) bonded silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of a phosphate buffer solution containing a cation-pairing reagent (e.g., tetrabutylammonium hydroxide) and methanol. A typical ratio would be in the range of 40:60 (aqueous:organic).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 230 nm.[9]
-
Column Temperature: 30 °C.[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This general protocol can be adapted for the identification and quantification of this compound.
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library spectrum. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 138.
Logical Relationships: Classification of Identifiers
The various names and numbers associated with this compound can be categorized for clarity.
Caption: Classification of names and identifiers for this compound.
References
- 1. This compound | 38360-81-5 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. 38360-81-5|this compound|BLD Pharm [bldpharm.com]
- 7. Benzenethiol, 3,5-dimethyl- | SIELC Technologies [sielc.com]
- 8. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 9. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]
- 10. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethylthiophenol in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-dimethylthiophenol as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this versatile reagent in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.[1]
This compound is an effective sulfur nucleophile for SNAr reactions due to the electron-donating nature of the two methyl groups, which enhances the nucleophilicity of the thiol moiety. It readily reacts with activated aryl halides, particularly those bearing strong electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) at the ortho and/or para positions to the leaving group.[1][3] These electron-withdrawing groups are crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1][2] The resulting diaryl thioethers are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4]
Data Presentation
The following table summarizes representative quantitative data for the SNAr reaction of this compound with a common activated aryl halide, 1-chloro-2,4-dinitrobenzene. These reactions are typically high-yielding and proceed under mild conditions.
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene | K2CO3 | DMF | 25 | 2 | 95 |
| 2 | 1-Fluoro-2,4-dinitrobenzene | Et3N | CH3CN | 25 | 1 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | NaH | THF | 60 | 6 | 75 |
| 4 | 2-Chloropyridine | Cs2CO3 | Dioxane | 80 | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the SNAr Reaction of this compound with an Activated Aryl Halide
This protocol describes a general method for the synthesis of diaryl thioethers via the reaction of this compound with an activated aryl halide in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 eq)
-
Base (e.g., K2CO3, Et3N, NaH) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH3CN, THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and the anhydrous solvent.
-
Add this compound (1.0 eq) to the solution and stir.
-
Add the base (1.2 - 2.0 eq) portion-wise to the reaction mixture. If using a strong base like NaH, pre-formation of the thiolate by reacting this compound with NaH in the solvent for 15-30 minutes before adding the aryl halide is recommended.
-
Stir the reaction mixture at the appropriate temperature (refer to the table above for guidance) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Catalyst- and Base-Free SNAr Reaction in Water
For highly activated heteroaryl halides, a greener protocol using water as the solvent without the need for a base or catalyst can be employed.[5]
Materials:
-
This compound (1.0 eq)
-
Activated heteroaryl halide (e.g., 2-chloropyridine) (1.1 eq)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the activated heteroaryl halide (1.1 eq) and this compound (1.0 eq) in water.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Mandatory Visualizations
Caption: General Mechanism of the SNAr Reaction.
Caption: Experimental Workflow for SNAr Synthesis.
References
S-Arylation of 3,5-Dimethylthiophenol: A Detailed Protocol for Cross-Coupling Reactions
Application Note: AN-S-ARYL-001
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, with diaryl sulfides being crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The S-arylation of thiols, particularly through transition metal-catalyzed cross-coupling reactions, has emerged as a powerful and versatile method for the construction of these valuable compounds. This application note provides a detailed protocol for the S-arylation of 3,5-dimethylthiophenol with various aryl halides, leveraging both palladium and copper catalytic systems. The inclusion of two electron-donating methyl groups on the thiophenol ring can influence its reactivity, making specific and optimized protocols essential for achieving high yields and purity.
This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry. It offers a comprehensive guide, including detailed experimental procedures, tabulated quantitative data for various substrates, and visual representations of the reaction workflows and catalytic cycles.
Reaction Overview
The S-arylation of this compound can be effectively achieved using either palladium or copper-based catalytic systems. The choice of catalyst often depends on the nature of the aryl halide coupling partner (iodide, bromide, or chloride) and the desired reaction conditions.
Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type): This method is highly versatile and generally employs a palladium precursor in combination with a phosphine-based ligand. It is particularly effective for a broad range of aryl bromides and chlorides.
Copper-Catalyzed S-Arylation (Ullmann Type): This classical approach is often favored for its cost-effectiveness and is particularly efficient for the coupling of aryl iodides. Ligand-free protocols have been developed, simplifying the reaction setup.
Experimental Protocols
Protocol 1: Palladium-Catalyzed S-Arylation of this compound with Aryl Bromides
This protocol is based on a modified Buchwald-Hartwig amination procedure, adapted for S-arylation.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Catalyzed S-Arylation of this compound with Aryl Iodides
This protocol outlines a ligand-free copper-catalyzed S-arylation reaction.
Materials:
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene, 1-iodo-4-nitrobenzene)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (10 mol%) and K₂CO₃ (2.0 equivalents).
-
Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous DMF (to achieve a 0.2 M concentration with respect to the aryl iodide).
-
Heat the reaction mixture to 120 °C.
-
Stir the mixture for the time indicated in Table 2.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the S-arylation of this compound with a variety of aryl halides under the specified conditions.
Table 1: Palladium-Catalyzed S-Arylation of this compound with Aryl Halides
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (3,5-Dimethylphenyl)(4-methoxyphenyl)sulfane | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | (3,5-Dimethylphenyl)(4-nitrophenyl)sulfane | 8 | 95 |
| 3 | 4-Bromotoluene | (3,5-Dimethylphenyl)(p-tolyl)sulfane | 12 | 89 |
| 4 | 4-Bromobenzonitrile | 4-((3,5-Dimethylphenyl)thio)benzonitrile | 10 | 91 |
| 5 | 2-Bromopyridine | 2-((3,5-Dimethylphenyl)thio)pyridine | 16 | 85 |
Table 2: Copper-Catalyzed S-Arylation of this compound with Aryl Iodides
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | (3,5-Dimethylphenyl)(p-tolyl)sulfane | 6 | 88 |
| 2 | 1-Iodo-4-nitrobenzene | (3,5-Dimethylphenyl)(4-nitrophenyl)sulfane | 4 | 93 |
| 3 | 4-Iodoanisole | (3,5-Dimethylphenyl)(4-methoxyphenyl)sulfane | 6 | 90 |
| 4 | 1-Iodo-4-cyanobenzene | 4-((3,5-Dimethylphenyl)thio)benzonitrile | 5 | 87 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycles for the palladium and copper-catalyzed S-arylation reactions.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,5-dimethylthiophenol with aryl halides. This transformation is a crucial method for the synthesis of diaryl sulfides, which are significant structural motifs in numerous pharmaceuticals and functional materials.
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a cornerstone of this field, has been extended to include C-S bond formation, enabling the efficient synthesis of aryl thioethers. The reaction of this compound with various aryl halides, catalyzed by a palladium complex, offers a direct route to a diverse range of 3,5-dimethylphenyl aryl sulfides. These compounds are valuable intermediates in drug discovery and materials science.
The general transformation involves the coupling of an aryl halide (Ar-X, where X = I, Br, Cl) with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and broad substrate scope.
Reaction Mechanism and Workflow
The catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction, often referred to as a Buchwald-Hartwig-type thiolation, is illustrated below. The cycle involves three key steps: oxidative addition, ligand exchange/thiolate coordination, and reductive elimination.
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction involving this compound is outlined below. The process emphasizes an inert atmosphere to prevent catalyst deactivation.
Data Presentation: Reaction Conditions and Yields
While specific examples for the cross-coupling of this compound are not extensively documented in readily available literature, the following tables provide representative conditions and yields for the palladium-catalyzed C-S coupling of similar aryl thiols with various aryl halides. These can serve as a strong starting point for reaction optimization with this compound.
Table 1: Palladium-Catalyzed Coupling of Aryl Thiols with Aryl Bromides
| Entry | Aryl Thiol | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Dioxane | 100 | 6 | 95 |
| 2 | 4-Methoxythiophenol | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 3 | Thiophenol | 3-Bromobenzaldehyde | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Dioxane | 100 | 6 | 86[1] |
| 4 | Benzyl mercaptan | Bromobenzene | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Dioxane | 100 | 8 | 92[1] |
Table 2: Palladium-Catalyzed Coupling of Thiols with Aryl Chlorides
| Entry | Thiol | Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylthiophenol | 4-Chlorotoluene | Pd(OAc)₂ (2) | DiPPF (4) | NaOtBu | Toluene | 100 | 24 | 98 |
| 2 | Thiophenol | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1) | cataCXium A (2) | NaOtBu | Toluene | 100 | 3 | 99 |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed C-S cross-coupling reactions which can be adapted for use with this compound.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with this compound
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, dppf)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Aryl bromide
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.5 equivalents) via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.
Protocol 2: Buchwald-Hartwig C-S Coupling Using a Pre-catalyst
Materials:
-
Palladium pre-catalyst (e.g., a palladacycle)
-
Base (e.g., NaOtBu)
-
Aryl halide
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a vial with the palladium pre-catalyst (e.g., 1-2 mol%), the base (e.g., 1.5 equivalents), and a magnetic stir bar.
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture on a preheated aluminum block at the specified temperature.
-
After the designated reaction time, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Thiols, including this compound, have strong, unpleasant odors and are toxic. Handle them in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides provides an effective and versatile method for the synthesis of a variety of diaryl sulfides. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency. The provided protocols, based on established methods for similar substrates, offer a solid foundation for researchers to develop specific conditions for their target molecules. Further screening of reaction parameters may be necessary to achieve optimal results for challenging substrates.
References
Application Notes and Protocols: The Use of 3,5-Dimethylthiophenol in the Synthesis of Pharmaceutical Intermediates
Introduction
3,5-Dimethylthiophenol is an aromatic organosulfur compound that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its nucleophilic thiol group and substituted aromatic ring allow for a variety of chemical transformations, making it a candidate for the construction of complex molecular scaffolds found in biologically active compounds. Thiophenols, in general, are recognized for their utility in forming carbon-sulfur bonds, which are present in a number of therapeutic agents. This document aims to provide an overview of the potential applications of this compound in pharmaceutical synthesis, supported by generalized protocols and prospective data.
Application Note 1: Synthesis of Diaryl Thioethers as Potential Kinase Inhibitors
Diaryl thioethers are a common motif in a variety of kinase inhibitors, which are a major class of anticancer drugs. The sulfur atom can act as a flexible linker between two aromatic rings, allowing for optimal positioning of the molecule within the kinase active site. This compound can be employed in the synthesis of such structures through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions.
Quantitative Data Summary:
The following table summarizes expected yields for the synthesis of a generic diaryl thioether intermediate from this compound based on analogous reactions reported in the literature.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Activated Aryl Halide | - | K₂CO₃ | DMF | 80-100 | 4-8 | 75-90 |
| This compound | Aryl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100-120 | 12-24 | 70-85 |
Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol describes a general method for the synthesis of a diaryl thioether intermediate using a palladium catalyst.
Materials:
-
This compound
-
Aryl Bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Add cesium carbonate (2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Synthesis of Thioether-Containing Scaffolds for GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. Molecules containing thioether linkages can serve as allosteric modulators of GPCRs, offering a mechanism for fine-tuning receptor activity. The synthesis of such modulators can be achieved by reacting this compound with appropriate electrophiles.
Experimental Workflow:
The following diagram illustrates a generalized workflow for the synthesis and preliminary screening of a potential GPCR modulator intermediate derived from this compound.
Caption: Synthesis and Screening Workflow.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for a generic GPCR that could be modulated by a pharmaceutical agent derived from a this compound intermediate.
Application Notes and Protocols: Copper-Catalyzed C-S Coupling with 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of numerous biologically active molecules, pharmaceuticals, and materials. Diaryl thioethers, in particular, are prevalent structural motifs in a wide array of therapeutic agents. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the construction of these linkages. This document provides detailed application notes and protocols for the copper-catalyzed C-S coupling of 3,5-dimethylthiophenol with aryl halides, a versatile building block in medicinal chemistry. The methodologies described herein are robust, generally ligand-free, and utilize readily available and inexpensive copper(I) iodide (CuI) as the catalyst.
Reaction Principle
The copper-catalyzed C-S cross-coupling reaction, often referred to as a modified Ullmann condensation, facilitates the formation of a new C-S bond between an aryl halide and a thiol. The reaction typically proceeds in the presence of a copper(I) catalyst and a base. The base is crucial for the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then participates in the catalytic cycle. While some copper-catalyzed C-S couplings require ligands to facilitate the reaction, many systems, particularly with aryl iodides, can proceed efficiently without the need for an external ligand.[1][2][3]
Application Scope
This protocol is broadly applicable to the coupling of this compound with a variety of aryl iodides. The reaction tolerates a range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents.[2][3] This versatility makes it a valuable tool for the synthesis of diverse libraries of 3,5-dimethylphenyl aryl sulfides for applications in drug discovery and materials science. While aryl iodides are the most reactive coupling partners, aryl bromides can also be used, although they may require more forcing conditions or the use of a ligand.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the copper-catalyzed C-S coupling of this compound with various aryl iodides. The yields are generally reported as good to excellent for a wide range of substituted thiophenols under similar conditions.[2][3]
| Entry | Aryl Iodide | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 3,5-Dimethylphenyl phenyl sulfide | 1-5 | K₂CO₃ | DMF | 100-110 | 6-24 | Good to Excellent |
| 2 | 4-Iodotoluene | 4-Methylphenyl 3,5-dimethylphenyl sulfide | 1-5 | K₂CO₃ | DMF | 100-110 | 6-24 | Good to Excellent |
| 3 | 4-Iodoanisole | 4-Methoxyphenyl 3,5-dimethylphenyl sulfide | 1-5 | K₂CO₃ | DMF | 100-110 | 6-24 | Good to Excellent |
| 4 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl 3,5-dimethylphenyl sulfide | 1-5 | K₂CO₃ | DMF | 100-110 | 6-24 | Good to Excellent |
| 5 | 4-Iodobenzonitrile | 4-Cyanophenyl 3,5-dimethylphenyl sulfide | 1-5 | K₂CO₃ | DMF | 100-110 | 6-24 | Good to Excellent |
Experimental Protocols
General Protocol for the Copper-Catalyzed C-S Coupling of this compound with Aryl Iodides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add CuI (1-5 mol%), the aryl iodide (1.0 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.2 mmol) followed by anhydrous DMF (2-5 mL).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 6-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-dimethylphenyl aryl sulfide.
Visualizations
Catalytic Cycle of Copper-Catalyzed C-S Coupling
Caption: Proposed catalytic cycle for the copper-catalyzed C-S cross-coupling reaction.
General Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 3,5-dimethylphenyl aryl sulfides.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
Microwave-Assisted Synthesis Using 3,5-Dimethylthiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing product purity. This application note provides a detailed overview of the potential use of 3,5-Dimethylthiophenol in microwave-assisted synthesis, focusing on the formation of C-S bonds to generate diaryl and aryl-alkyl thioethers. While specific literature on the microwave-assisted synthesis utilizing this compound is limited, this document outlines a generalized protocol for copper-catalyzed C-S cross-coupling reactions, a common method for synthesizing such compounds. The provided protocols are based on established microwave-assisted methodologies for similar thiols and can be adapted for this compound, offering a starting point for reaction optimization and discovery.
Introduction
This compound is a valuable building block in organic synthesis, providing a nucleophilic sulfur for the formation of thioethers. Thioether linkages are present in a variety of biologically active molecules and functional materials. Traditional methods for the synthesis of thioethers, such as the Ullmann condensation, often require harsh reaction conditions, long reaction times, and stoichiometric amounts of copper catalysts. Microwave irradiation offers a significant advantage by rapidly heating the reaction mixture, leading to dramatically reduced reaction times and often improved yields. This technology is particularly beneficial for accelerating transition metal-catalyzed cross-coupling reactions.
This document details a general experimental protocol for the microwave-assisted synthesis of diaryl thioethers via a copper-catalyzed cross-coupling of an aryl halide with a thiol, which can be adapted for this compound.
Application Note 1: Microwave-Assisted Synthesis of Diaryl Thioethers
Objective: To synthesize diaryl thioethers by reacting this compound with various aryl halides under microwave irradiation. This reaction is a modification of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
Reaction Scheme:
Where Ar-X is an aryl halide and HS-Ar' is this compound.
Advantages of Microwave-Assisted Approach:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.
-
Improved Yields: Focused heating often leads to higher conversion rates and product yields.
-
Enhanced Purity: Shorter reaction times can minimize the formation of side products.
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free or reduced-solvent conditions contribute to more environmentally friendly processes.
Experimental Protocols
General Protocol for Microwave-Assisted C-S Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Microwave reactor tubes (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add the desired solvent (3-5 mL).
-
Seal the reaction vessel securely.
-
Place the vessel in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl thioether.
Data Presentation
The following table provides a hypothetical set of reaction conditions and outcomes for the microwave-assisted synthesis of a diaryl thioether using this compound. These values are illustrative and would need to be confirmed by experimental results.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | K₂CO₃ | MeCN | 100 | 20 | 85 |
| 2 | 4-Bromoacetophenone | CuI (10) | Cs₂CO₃ | DMF | 120 | 15 | 92 |
| 3 | 2-Chloropyridine | CuI (10) | K₂CO₃ | MeCN | 140 | 30 | 75 |
*Hypothetical yields for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of diaryl thioethers.
Caption: General workflow for microwave-assisted synthesis.
Logical Relationship of Reaction Components
This diagram shows the key components and their roles in the C-S cross-coupling reaction.
Caption: Key components in C-S cross-coupling.
Conclusion
Application Notes and Protocols: Ligand Selection for Suzuki Coupling with 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. However, the presence of certain functional groups, such as thiols, can pose significant challenges due to their propensity to poison the palladium catalyst. This application note provides a detailed guide for selecting ligands and developing protocols for the Suzuki coupling of 3,5-dimethylthiophenol, a sterically hindered aryl thiol. To circumvent catalyst deactivation, a protection-coupling-deprotection strategy is outlined, focusing on the use of a thiol surrogate.
The Challenge: Catalyst Poisoning by Thiols
Thiols and thiolates are known to strongly coordinate to palladium centers, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle. This coordination can be irreversible and significantly diminishes the efficiency of the Suzuki coupling reaction. For substrates like this compound, direct coupling is often unfeasible, resulting in low to no yield of the desired product.
Strategy: Thiol Protection
To overcome catalyst poisoning, a common and effective strategy is the temporary protection of the thiol group. The protecting group masks the sulfur atom during the palladium-catalyzed coupling reaction and is subsequently removed to yield the final product. An effective protecting group for this purpose is 2-ethylhexyl 3-mercaptopropanoate, which can be introduced via a Michael addition to the thiol. This thioether is stable under typical Suzuki coupling conditions and can be cleaved under basic conditions.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the synthesis of 2-ethylhexyl 3-((3,5-dimethylphenyl)thio)propanoate, the protected form of this compound.
Materials:
-
This compound
-
2-Ethylhexyl acrylate
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous solution of NH4Cl
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane.
-
Add triethylamine (1.1 equiv.) to the solution.
-
Slowly add 2-ethylhexyl acrylate (1.05 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 2-ethylhexyl 3-((3,5-dimethylphenyl)thio)propanoate.
Protocol 2: Suzuki-Miyaura Coupling of Protected this compound
This protocol outlines the cross-coupling of 2-ethylhexyl 3-((3,5-dimethylphenyl)thio)propanoate with a generic arylboronic acid. Due to the steric hindrance of the substrate, the choice of ligand is critical.
Materials:
-
2-Ethylhexyl 3-((3,5-dimethylphenyl)thio)propanoate (as an aryl halide or triflate derivative)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium source (e.g., Pd(OAc)2, Pd2(dba)3)
-
Ligand (see Table 1 for options)
-
Base (e.g., K3PO4, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, THF/H2O mixture)
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide/triflate derivative of the protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (typically 1-5 mol%), and the chosen ligand (typically 1.1-2.0 equiv. relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Thiol Group
This protocol describes the cleavage of the 2-ethylhexyl 3-mercaptopropanoate protecting group to yield the final biaryl thiol product.
Materials:
-
Protected biaryl thioether from Protocol 2
-
Sodium ethoxide (NaOEt) in ethanol or another suitable base/solvent system
-
Ethanol (EtOH)
-
Aqueous citric acid or dilute HCl
Procedure:
-
Dissolve the protected biaryl thioether in ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Acidify the reaction mixture with an aqueous solution of citric acid or dilute HCl to a pH of ~5-6.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product as needed.
Ligand Selection and Performance
The success of the Suzuki coupling of the sterically hindered protected this compound derivative is highly dependent on the choice of ligand. Bulky and electron-rich ligands are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A comparison of potential ligand classes is provided in Table 1.
Table 1: Comparison of Ligand Classes for Suzuki Coupling of Sterically Hindered Aryl Thioethers
| Ligand Class | Specific Examples | Advantages | Disadvantages | Expected Yield Range |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | High reactivity for hindered substrates, commercially available, well-documented. | Can be sensitive to air and moisture. | 70-95% |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability, strong electron donors, effective for unreactive substrates. | Precatalysts are often preferred for ease of use. | 75-98% |
| Standard Phosphines | PPh3, P(t-Bu)3 | Readily available, cost-effective. | Often less effective for sterically demanding substrates. | 40-70% |
Yields are estimates and highly dependent on the specific substrates and optimization of reaction conditions.
Data Presentation
The following table summarizes the expected reaction parameters for the key steps. Researchers should note that these are starting points, and optimization is likely required for specific substrate combinations.
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Protection | This compound, 2-Ethylhexyl acrylate, Et3N | DCM | Room Temp | 4-6 | >90% |
| Suzuki Coupling | Protected Thioether, Arylboronic acid, Pd(OAc)2, SPhos, K3PO4 | Toluene/H2O | 100 | 12-24 | 70-95% |
| Deprotection | Protected Biaryl, NaOEt | EtOH | Room Temp - 50 | 2-4 | >85% |
Visualizations
The following diagrams illustrate the overall workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Overall experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
The Suzuki-Miyaura coupling of this compound can be successfully achieved through a protection-coupling-deprotection strategy. The use of 2-ethylhexyl 3-mercaptopropanoate as a protecting group effectively prevents catalyst poisoning. For the sterically hindered protected substrate, the selection of a bulky and electron-rich ligand, such as a biaryl monophosphine (e.g., SPhos) or an N-heterocyclic carbene (e.g., IPr), is crucial for achieving high yields. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and robust methods for the synthesis of biaryl compounds derived from challenging thiol-containing substrates. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Base Selection in Ullmann Condensation with 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate base for the Ullmann condensation reaction involving 3,5-dimethylthiophenol and various aryl halides. The choice of base is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document outlines the role of the base, compares common choices, and provides detailed experimental protocols.
Introduction to Ullmann C-S Cross-Coupling
The Ullmann condensation is a versatile and widely used method for the formation of carbon-sulfur (C-S) bonds, enabling the synthesis of diaryl thioethers.[1][2][3][4][5] These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction typically involves a copper catalyst, a nucleophile (in this case, this compound), an aryl halide, and a base in a suitable solvent.
The general reaction scheme is as follows:
Where Ar-X is an aryl halide and Ar'-SH is this compound.
The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the thiophenol, forming a more nucleophilic thiolate species that can then coordinate to the copper center. The nature of the base can also influence the solubility of reaction components and the overall catalytic activity.
The Role and Impact of the Base
The selection of an appropriate base is critical for a successful Ullmann condensation. The primary functions of the base include:
-
Deprotonation of the Thiophenol: The base must be strong enough to deprotonate the weakly acidic thiol group of this compound (pKa ≈ 10-11 in DMSO) to generate the corresponding thiolate anion. This anion is a much more potent nucleophile for the subsequent steps in the catalytic cycle.
-
Influence on the Catalytic Cycle: The base can interact with the copper catalyst and influence the rate of oxidative addition and reductive elimination steps.
-
Solubility: The choice of base can affect the solubility of the reactants and intermediates in the reaction solvent, which can in turn impact the reaction rate.
Commonly employed bases in Ullmann-type C-S coupling reactions include inorganic carbonates, phosphates, and hydroxides. The strength of the base, the nature of the cation, and its solubility in the reaction medium are all important factors to consider.
Comparison of Common Bases
The selection of the optimal base is often substrate and condition-dependent. Below is a summary of commonly used bases for Ullmann C-S coupling reactions, with data extrapolated from studies on similar thiophenol substrates due to the limited availability of direct comparative studies on this compound.
| Base | Typical Conditions | Advantages | Disadvantages |
| Cesium Carbonate (Cs₂CO₃) | High-boiling polar solvents (e.g., DMF, DMSO, NMP), 110-150 °C | Often provides high yields, good solubility in polar aprotic solvents.[5] | Higher cost compared to other bases. |
| Potassium Carbonate (K₂CO₃) | High-boiling polar or non-polar solvents (e.g., DMF, Toluene), 100-140 °C | Cost-effective, widely available.[6] | Can be less effective than Cs₂CO₃ in some cases, potentially leading to lower yields or requiring higher temperatures.[6] |
| Potassium Phosphate (K₃PO₄) | Polar aprotic solvents (e.g., DMF, Dioxane), 100-130 °C | Often a good balance of reactivity and cost, effective in many systems. | May require careful drying as it can be hygroscopic. |
| Potassium Hydroxide (KOH) | Polar aprotic solvents (e.g., DMAc), Room Temperature to 100 °C | Strong base, can be effective at lower temperatures.[4] | Can promote side reactions due to its high basicity and the presence of water. |
Experimental Protocols
The following are generalized protocols for the Ullmann condensation of this compound with an aryl iodide and an aryl bromide. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Ullmann Condensation of this compound with Iodobenzene using Cesium Carbonate
This protocol is a representative procedure for a high-yielding Ullmann C-S coupling reaction.
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (5-10 mol%), Cs₂CO₃ (2.0 equivalents), and a magnetic stir bar.
-
Add this compound (1.2 equivalents) and iodobenzene (1.0 equivalent).
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Ullmann Condensation of this compound with 4-Bromotoluene using Potassium Carbonate
This protocol provides a more cost-effective alternative, which may require slightly higher temperatures or longer reaction times.
Materials:
-
This compound
-
4-Bromotoluene
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add CuI (5-10 mol%), finely ground and dried K₂CO₃ (2.0 equivalents), and a magnetic stir bar.
-
Add this compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Heat the reaction mixture to reflux (approximately 111 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizing the Process
Reaction Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Ullmann C-S coupling reaction.
Caption: Generalized catalytic cycle for the Ullmann C-S coupling.
Experimental Workflow
This diagram outlines the key steps in performing and analyzing the Ullmann condensation reaction.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3,5-dimethylthiophenol as a key starting material. The following methodologies offer pathways to structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Application Note 1: Synthesis of N-((3,5-Dimethylphenyl)thio)methyl)-1H-benzo[d]imidazol-2(3H)-imine via a Three-Component Reaction
This protocol outlines a one-pot, three-component reaction for the synthesis of a novel N-thiomethyl benzimidazole derivative. This method is efficient and provides a straightforward route to complex heterocyclic structures from simple precursors.
Reaction Scheme:
A mixture of o-phenylenediamine, formaldehyde, and this compound undergoes a condensation and subsequent intramolecular cyclization to yield the target N-thiomethyl benzimidazole.
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| o-Phenylenediamine | Formaldehyde | This compound | N-(((3,5-dimethylphenyl)thio)methyl)-1H-benzo[d]imidazol-2(3H)-imine | 62%[1] |
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Paraformaldehyde
-
This compound (3,5-dimethylbenzenethiol)
-
Tetrachloroethylene (TCE)
-
Water
-
m-Chloroperoxybenzoic acid (m-CPBA) for optional oxidation
-
Dichloromethane (CH₂Cl₂) for optional oxidation
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add o-phenylenediamine (0.2 mmol), paraformaldehyde (0.5 mmol), and this compound (0.5 mmol).
-
Add tetrachloroethylene (0.7 mL) and water (0.2 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours in air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Optional Oxidation to Sulfone:
-
Dissolve the purified product (N-(((3,5-dimethylphenyl)thio)methyl)-1H-benzo[d]imidazol-2(3H)-imine) in dichloromethane (CH₂Cl₂).
-
Add m-Chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Heat the mixture to 50 °C and stir until the reaction is complete (monitor by TLC).
-
After completion, wash the reaction mixture with a suitable aqueous solution to remove excess acid.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the sulfone product.
Workflow Diagram
Caption: Workflow for the synthesis of N-thiomethyl benzimidazole.
Application Note 2: Synthesis of 2,4-Dimethylthioxanthen-9-one via Nucleophilic Aromatic Substitution and Cyclization
This protocol describes a two-step synthesis of a substituted thioxanthen-9-one, a valuable scaffold in medicinal chemistry and for the development of photoinitiators. The synthesis involves an initial nucleophilic aromatic substitution followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
This compound is first reacted with 2-chlorobenzoic acid in a nucleophilic aromatic substitution to form a diaryl thioether. This intermediate is then cyclized in the presence of a strong acid to yield 2,4-dimethylthioxanthen-9-one.
Quantitative Data
| Intermediate/Product | Reactant 1 | Reactant 2 | Key Reagents | Typical Yield Range (%) |
| 2-((3,5-Dimethylphenyl)thio)benzoic acid | This compound | 2-Chlorobenzoic acid | Lithium Hydroxide, (optional solvent) | 70-90 (estimated) |
| 2,4-Dimethylthioxanthen-9-one | Intermediate | - | Concentrated Sulfuric Acid, Polyphosphoric Acid | 80-95 (estimated) |
Experimental Protocol
Step 1: Synthesis of 2-((3,5-Dimethylphenyl)thio)benzoic acid
Materials:
-
This compound
-
2-Chlorobenzoic acid
-
Lithium hydroxide monohydrate
-
Aprotic solvent (e.g., N,N-Dimethylformamide - DMF) (optional)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for reaction and extraction
Procedure:
-
In a reaction flask, combine this compound (1.0 eq) and 2-chlorobenzoic acid (1.1 eq).
-
If using a solvent, add DMF.
-
Add lithium hydroxide monohydrate (2.2 eq).
-
Heat the mixture to a temperature between 140-200 °C. If a solvent is used, the reaction can be carried out at the solvent's reflux temperature.
-
Maintain the reaction for 2-8 hours, monitoring by TLC.
-
After completion, cool the mixture. If a solvent was used, it may be removed by distillation.
-
Add water to the residue and stir.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-((3,5-dimethylphenyl)thio)benzoic acid.
Step 2: Synthesis of 2,4-Dimethylthioxanthen-9-one
Materials:
-
2-((3,5-Dimethylphenyl)thio)benzoic acid
-
Concentrated sulfuric acid
-
Polyphosphoric acid (optional)
-
Ice-water mixture
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, add concentrated sulfuric acid.
-
Slowly add 2-((3,5-dimethylphenyl)thio)benzoic acid to the sulfuric acid with stirring, maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 65 °C for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into an ice-water mixture with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2,4-dimethylthioxanthen-9-one.
Synthesis Pathway Diagram
Caption: Two-step synthesis of 2,4-dimethylthioxanthen-9-one.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-dimethylthiophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several methods are available for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and safety considerations. The most common routes include:
-
Reduction of 3,5-Dimethylbenzenesulfonyl Chloride: This is a widely used method that involves the reduction of the corresponding sulfonyl chloride with agents like zinc powder in an acidic medium.
-
Leuckart Thiophenol Reaction: This method starts from 3,5-dimethylaniline, which is converted to a diazonium salt and then reacted with a xanthate, followed by hydrolysis.[1][2] However, this reaction is known for potential side reactions and can be hazardous if not performed under controlled conditions.[2]
-
Newman-Kwart Rearrangement: This process involves the thermal rearrangement of an O-aryl dialkylthiocarbamate, which is synthesized from 3,5-dimethylphenol.[1]
-
Copper-Catalyzed Coupling: Aryl halides, such as 3,5-dimethyliodobenzene, can be coupled with a sulfur source, like elemental sulfur, in the presence of a copper catalyst to form the corresponding disulfide, which is then reduced to the thiophenol.[3]
Q2: What is the primary byproduct in the synthesis of this compound and how can its formation be minimized?
A2: The primary byproduct is the corresponding disulfide, 3,3',5,5'-tetramethyldiphenyl disulfide. Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen) and base.[1]
To minimize disulfide formation:
-
Work under an inert atmosphere: Conducting the reaction and workup under nitrogen or argon can significantly reduce oxidation.
-
Control the pH: Avoid basic conditions during workup if possible, as the thiophenolate anion is more readily oxidized. Acidification of the reaction mixture is a common step to protonate the thiol and reduce its oxidation potential.
-
Use of reducing agents during workup: The disulfide can be reduced back to the thiol using a mild reducing agent like sodium borohydride followed by acidification.[1]
-
Inhibit oxidation: The use of sulfur dioxide (SO₂) during the neutralization of metal salts of thiophenols can inhibit oxidation by dissolved oxygen.[4]
Q3: My final product is a different color than expected. What could be the cause?
A3: Pure this compound is a colorless to light yellow liquid.[5] Discoloration can be caused by:
-
Oxidation: The presence of the disulfide byproduct can impart a yellowish color.
-
Impurities from starting materials: Ensure the purity of your starting materials.
-
Reaction byproducts: Side reactions can lead to colored impurities.
-
Trace metals: Contamination with certain metals can sometimes lead to colored complexes.
Purification by distillation or chromatography is recommended to obtain a pure, colorless product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or GC to ensure completion.- Increase reaction time or temperature as appropriate for the chosen method. |
| Side reactions are occurring. | - Optimize reaction conditions (temperature, solvent, catalyst loading).- For the Leuckart reaction, carefully control the temperature to minimize side product formation.[2] | |
| Loss of product during workup. | - Ensure proper pH adjustment during extraction.- Use an adequate amount of extraction solvent.- Minimize exposure to air to prevent oxidation to the less volatile disulfide. | |
| Poor quality of reagents. | - Use fresh and high-purity starting materials and reagents. | |
| Formation of Significant Amounts of Disulfide Byproduct | Oxidation of the thiophenol product. | - Perform the reaction and workup under an inert atmosphere (N₂ or Ar).- After the reaction, reduce the disulfide back to the thiol using a reducing agent like NaBH₄ before final purification.[1] |
| Presence of oxidizing agents. | - Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. | |
| Difficulty in Product Purification | Similar boiling points of product and impurities. | - Use fractional distillation under reduced pressure for purification. The boiling point of this compound is approximately 127.5 °C at 50 mmHg.[6]- Consider column chromatography for small-scale purifications. |
| Product is unstable during purification. | - Distill under vacuum to lower the required temperature and minimize thermal decomposition or oxidation. |
Experimental Protocols
Method 1: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride
This protocol is a general representation based on the reduction of sulfonyl chlorides.
Materials:
-
3,5-Dimethylbenzenesulfonyl chloride
-
Zinc dust
-
Concentrated Sulfuric Acid
-
Diethyl ether or Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,5-dimethylbenzenesulfonyl chloride in a suitable solvent like toluene.
-
Add zinc dust to the suspension.
-
Slowly add concentrated sulfuric acid dropwise while stirring vigorously. The reaction can be exothermic, so cooling might be necessary.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Synthesis from 3,5-Dimethylaniline via Leuckart Thiophenol Reaction
This protocol is a generalized procedure and requires strict safety precautions.
Materials:
-
3,5-Dimethylaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium ethyl xanthate
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 3,5-dimethylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Xanthate Formation: In a separate flask, add the cold diazonium salt solution to a solution of potassium ethyl xanthate. A solid may precipitate.
-
Hydrolysis: Heat the mixture with an aqueous solution of sodium hydroxide to hydrolyze the xanthate intermediate.
-
Workup: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude thiophenol.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Quantitative Data
| Synthesis Method | Starting Material | Reported Yield | Reference |
| Reduction of Sulfonamide | 3,5-Dimethylbenzenesulfonamide | 62.7% | CN101709045A[7] |
| Friedel-Crafts Acylation (Intermediate step to 3,5-dimethylphenol) | m-Xylene and Acetyl Chloride | 82.3-85.4% (for 3,5-dimethyl acetophenone) | CN104761435A[8] |
Diagrams
Caption: Workflow for the synthesis of this compound via reduction of its sulfonyl chloride.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 38360-81-5 [chemicalbook.com]
- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 8. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Disulfide Bond Formation
A Note on 3,5-Dimethylthiophenol: Our comprehensive review of the scientific literature did not yield evidence to support the use of this compound as a reagent for preventing disulfide bond formation in proteins by capping cysteine residues. Research indicates that substituted thiophenols may have different reactivity profiles compared to the aliphatic thiol of cysteine, and one study suggested that 3,5-dimethylphenol thiol did not react with cysteine under conditions where it reacted with other molecules. Therefore, this technical support center will focus on established and validated methods to prevent unwanted disulfide bond formation during protein purification, storage, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of unwanted disulfide bond formation in my protein sample?
Unwanted disulfide bond formation is primarily caused by the oxidation of free sulfhydryl groups (-SH) of cysteine residues. This can be promoted by:
-
Dissolved Oxygen: Atmospheric oxygen present in buffers and solutions is a common oxidizing agent.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.
-
Alkaline pH: A higher pH (typically > 7.5) increases the concentration of the more reactive thiolate anion (S⁻), which is more susceptible to oxidation.
Q2: I am observing protein aggregation and loss of activity. Could this be due to disulfide bond formation?
Yes, the formation of intermolecular disulfide bonds is a common cause of protein aggregation and precipitation. This can lead to a loss of biological activity due to misfolding and the formation of non-native protein structures.
Q3: How can I prevent disulfide bond formation during protein purification and storage?
Several strategies can be employed, often in combination:
-
Use of Reducing Agents: Maintain a reducing environment by adding reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers.
-
Inclusion of Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.
-
pH Control: Whenever possible, maintain the pH of your buffers in a slightly acidic to neutral range (pH 6.5-7.5) to minimize the formation of the reactive thiolate anion.
-
Degassing Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., argon, nitrogen) or by vacuum filtration.
-
Capping Free Thiols: For long-term storage or when reducing agents are not compatible with downstream applications, free thiols can be irreversibly blocked (alkylated) with reagents like N-ethylmaleimide (NEM) or iodoacetamide.
Q4: When should I choose TCEP over DTT?
TCEP is often preferred over DTT in several situations:
-
Mass Spectrometry: TCEP is non-volatile and does not interfere with mass spectrometry analysis.
-
Thiol-Reactive Chemistries: Since TCEP is not a thiol-containing compound, it does not need to be removed before reacting proteins with thiol-reactive probes like maleimides.
-
Stability and pH Range: TCEP is more stable in solution and is effective over a wider pH range compared to DTT.
DTT is a strong reducing agent and is a good choice for general-purpose reduction when it can be removed before subsequent steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Protein Precipitation/Aggregation | Intermolecular disulfide bond formation. | Add a reducing agent (e.g., 1-5 mM DTT or TCEP) to all purification and storage buffers. Include 1 mM EDTA to chelate metal ions. Consider working at a lower pH if compatible with protein stability. |
| Loss of Biological Activity | Formation of incorrect intramolecular or intermolecular disulfide bonds leading to misfolding. | Maintain a reducing environment throughout purification and storage. If activity is lost after purification, try a mild reduction and refolding protocol. |
| Inconsistent Results in Thiol-Specific Labeling | Free thiols are forming disulfide bonds before the labeling reagent is added. | Ensure the protein is fully reduced immediately prior to labeling. Perform the labeling reaction in degassed buffers containing a chelating agent. |
| Disulfide Scrambling in Non-Reducing SDS-PAGE | Free thiols are rearranging during sample preparation. | Alkylate free thiols with a rapid-acting agent like N-ethylmaleimide (NEM) before adding SDS-PAGE loading buffer. |
Experimental Protocols
Protocol 1: Reduction and Alkylation of a Protein Sample for Storage or Analysis
This protocol is designed to irreversibly block free cysteine residues to prevent any disulfide bond formation.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris)
-
TCEP hydrochloride solution (0.5 M)
-
N-ethylmaleimide (NEM) solution (1 M in DMSO or ethanol)
-
Desalting column or dialysis tubing
Procedure:
-
Reduction:
-
To your protein solution, add TCEP to a final concentration of 5-10 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Alkylation:
-
Add NEM to a final concentration of 20-50 mM (a 2-5 fold molar excess over TCEP).
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Removal of Excess Reagents:
-
Remove excess TCEP and NEM by buffer exchange using a desalting column or by dialysis against your desired storage buffer.
-
Protocol 2: General Guidelines for Preventing Disulfide Bonds During Protein Purification
-
Buffer Preparation:
-
Prepare all purification buffers (lysis, wash, elution) and degas them thoroughly.
-
Add 1-5 mM DTT or TCEP to all buffers.
-
Include 1 mM EDTA in all buffers.
-
Adjust the pH to a range of 6.5-7.5, if compatible with your protein's stability and the purification resin.
-
-
Purification:
-
Perform all purification steps at 4°C to reduce the rate of oxidation.
-
Minimize the exposure of the protein sample to air.
-
-
Storage:
-
For short-term storage, store the purified protein in a buffer containing 1 mM DTT or TCEP at 4°C or frozen at -80°C.
-
For long-term storage, consider reduction and alkylation as described in Protocol 1, especially if the protein is prone to oxidation.
-
Quantitative Data Summary
| Reagent | Typical Working Concentration | Optimal pH Range | Key Considerations |
| Dithiothreitol (DTT) | 1-10 mM | >7.0 | Less stable in solution; can interfere with thiol-reactive chemistry. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-5 mM | 1.5-8.5 | More stable; does not contain a thiol group; compatible with mass spectrometry. |
| N-ethylmaleimide (NEM) | 2-5 fold molar excess over reducing agent | 6.5-7.5 | Rapid and specific for thiols; forms a stable thioether bond. |
| Iodoacetamide | 2-5 fold molar excess over reducing agent | 7.0-8.5 | Reacts with thiols; can also react with other residues at higher pH. |
| EDTA | 1-5 mM | Broad | Chelates divalent metal ions that catalyze thiol oxidation. |
Visualizing Workflows and Mechanisms
Technical Support Center: Reactions with 3,5-Dimethylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylthiophenol. The following sections address common side products and offer guidance on minimizing their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed in reactions involving this compound?
A1: The most common side product is the corresponding disulfide, bis(3,5-dimethylphenyl) disulfide. This is formed by the oxidation of the thiol group. This oxidation can be promoted by atmospheric oxygen, especially under basic conditions, or by the presence of oxidizing agents in the reaction mixture.[1][2]
Q2: How can I minimize the formation of bis(3,5-dimethylphenyl) disulfide?
A2: To minimize disulfide formation, it is crucial to exclude oxygen from the reaction. This can be achieved by working under an inert atmosphere, such as nitrogen or argon.[2] Degassing solvents and reagents prior to use is also recommended. Additionally, avoiding unnecessarily high temperatures and prolonged reaction times can help reduce oxidation. For reactions sensitive to oxidation, the addition of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be beneficial, as it is effective at preventing disulfide bond formation.[1]
Q3: What are other potential side products besides the disulfide?
A3: Other potential side products include:
-
Over-oxidation products: Under strong oxidizing conditions, the thiol can be further oxidized to 3,5-dimethylbenzenesulfinic acid and subsequently to 3,5-dimethylbenzenesulfonic acid.[3][4]
-
S-Alkylation products (Sulfides): When this compound is used as a nucleophile in the presence of an alkylating agent, the desired S-alkylated product (a sulfide) is formed. However, if the starting material is an alkyl halide being converted to a thiol, the newly formed thiol can react with the remaining alkyl halide to form a sulfide as a byproduct.
-
Polysubstitution products: In electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, the thiol group and the methyl groups activate the aromatic ring, potentially leading to the substitution of more than one electrophile onto the ring.
Q4: How does the steric hindrance from the two methyl groups on the aromatic ring affect reactivity and side product formation?
A4: The two methyl groups at the 3 and 5 positions provide steric hindrance around the sulfur atom and the ortho and para positions of the ring. This can influence the regioselectivity of electrophilic aromatic substitution reactions, favoring substitution at the less hindered positions. In Friedel-Crafts alkylation, this steric bulk can sometimes help to limit polysubstitution compared to less substituted phenols.[5]
Troubleshooting Guides
Issue 1: Formation of Significant Amounts of Disulfide
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
GC-MS analysis shows a peak with a mass corresponding to bis(3,5-dimethylphenyl) disulfide.
-
Reduced yield of the desired product.
Possible Causes:
-
Presence of oxygen in the reaction mixture.
-
Reaction conducted at elevated temperatures for extended periods.
-
Use of oxidizing reagents or contaminants.
-
Basic reaction conditions that favor the formation of the more easily oxidized thiolate anion.[6]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (nitrogen or argon).
-
Degas Solvents: Degas all solvents and liquid reagents by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
pH Control: If possible, maintain a neutral or slightly acidic pH to minimize thiolate formation.[6]
-
Add Reducing Agents: Consider adding a small amount of a reducing agent like TCEP to the reaction mixture.[1]
Issue 2: Over-oxidation to Sulfinic or Sulfonic Acids
Symptoms:
-
Formation of highly polar byproducts, often water-soluble.
-
Complex NMR spectra with signals in the aromatic region shifted downfield.
-
Low recovery of organic-soluble products after aqueous workup.
Possible Causes:
-
Use of strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids).[3]
-
Harsh reaction conditions.
Troubleshooting Steps:
-
Milder Oxidants: If oxidation is desired, use a milder oxidizing agent or a more controlled oxidation system.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent.
-
Temperature Control: Perform the reaction at low temperatures to slow down the rate of over-oxidation.
Issue 3: Polysubstitution in Electrophilic Aromatic Substitution
Symptoms:
-
GC-MS or LC-MS analysis reveals multiple products with masses corresponding to the addition of more than one electrophile.
-
Complex mixture of isomers observed in the 1H NMR spectrum.
Possible Causes:
-
The activating effect of the thiol and methyl groups makes the aromatic ring highly susceptible to electrophilic attack.
-
Use of a large excess of the electrophile or a highly active catalyst.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the electrophile.
-
Less Active Catalyst: Employ a milder Lewis acid or a lower catalyst loading in Friedel-Crafts reactions.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for monosubstitution.
-
Steric Hindrance: Utilize bulky electrophiles that are less likely to add multiple times due to steric hindrance.[5]
Quantitative Data Summary
The following table summarizes potential side products and general observations on their formation. Specific yields are highly dependent on the reaction conditions and the other reactants involved.
| Reaction Type | Desired Product | Common Side Product(s) | Factors Favoring Side Product Formation |
| Oxidation | Bis(3,5-dimethylphenyl) disulfide | 3,5-Dimethylbenzenesulfinic acid, 3,5-Dimethylbenzenesulfonic acid | Strong oxidizing agents, harsh conditions.[3][4] |
| S-Alkylation | 3,5-Dimethylphenyl alkyl sulfide | Bis(3,5-dimethylphenyl) disulfide | Presence of oxygen.[2] |
| Friedel-Crafts Alkylation | Mono-alkylated this compound | Di- or tri-alkylated products, Isomers | Excess electrophile, strong Lewis acid catalyst, high temperature. |
Experimental Protocols
Protocol 1: Oxidation to Bis(3,5-dimethylphenyl) disulfide
This protocol describes the intentional synthesis of the disulfide, which is a common side product in other reactions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydroiodic acid (HI)
-
Acetonitrile
-
10% Sodium hydroxide solution
-
Petroleum ether
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add a stoichiometric excess of DMSO to the solution.
-
Add a catalytic amount of HI to the stirring solution at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using petroleum ether as the mobile phase.
-
Once the reaction is complete, add 10% sodium hydroxide solution to the reaction mixture.
-
Extract the product with acetonitrile.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using petroleum ether as the eluent to obtain bis(3,5-dimethylphenyl) disulfide.
Protocol 2: S-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with 3,5-Dimethylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for reactions involving 3,5-Dimethylthiophenol. The primary focus is on palladium-catalyzed C-S cross-coupling reactions, a common transformation utilizing this reagent.
Troubleshooting Workflow for Low Conversion/Yield
When encountering issues with reactions involving this compound, a systematic approach to troubleshooting is essential. The following workflow outlines key areas to investigate, with a focus on catalyst-related problems.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for C-S cross-coupling reactions with this compound?
A1: For C-S cross-coupling reactions involving thiols like this compound, a reasonable starting point for palladium catalyst loading is typically higher than in other coupling reactions due to the potential for catalyst poisoning by sulfur.[1][2]
-
Initial Screening: A catalyst loading of 1-3 mol% of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is a common starting point for optimization.[2]
-
Challenging Substrates: If low reactivity is observed, the loading can be incrementally increased to 5 mol%.[2] In particularly difficult cases, even higher loadings may be necessary, though this increases cost and the potential for side reactions.
-
Optimization Goal: Once reaction conditions are established, the loading should be systematically decreased to find the minimum effective amount.[3]
Q2: My reaction shows very low or no conversion. How is this related to catalyst loading and the thiol substrate?
A2: Low or no conversion is a common problem, often linked to catalyst deactivation, especially when using thiol-containing substrates.
-
Primary Cause - Catalyst Poisoning: The sulfur atom in this compound can strongly coordinate to the palladium center, blocking active sites and inhibiting catalytic activity.[1][4] This is a primary mechanism of catalyst poisoning in C-S coupling reactions.[1]
-
Suggested Solutions:
-
Increase Catalyst Loading: A direct approach is to increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).[2] This provides more active catalyst to compensate for the portion that is deactivated.
-
Change Ligand: Thiolates can displace common phosphine ligands. Switching to more sterically hindered and electron-rich ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired reaction steps and reduce the impact of thiol coordination.[2][5]
-
Ensure Inert Atmosphere: Oxygen can deactivate the active Pd(0) species. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
-
Q3: The reaction starts but stalls after some time, leaving unreacted starting material. What catalyst loading strategy can address this?
A3: A stalling reaction often indicates progressive catalyst deactivation over the course of the reaction.[1] The initially active catalyst is slowly poisoned by the sulfur substrate.
-
Primary Cause - Progressive Deactivation: The catalyst is active at the start but is gradually consumed by irreversible binding with the thiol.[1] Catalyst degradation at higher temperatures can also be a factor.[2]
-
Suggested Solutions:
-
Portion-wise Catalyst Addition: Instead of adding all the catalyst at the beginning, add it in portions over the reaction time.[2] This replenishes the active catalyst in the solution.
-
Slow Addition of Thiol: If the reaction setup allows, adding the this compound solution slowly via a syringe pump can keep its instantaneous concentration low, potentially reducing the rate of catalyst deactivation.[1]
-
Lower Temperature: Consider lowering the reaction temperature and extending the reaction time to improve the catalyst's stability.[2]
-
Q4: How can I minimize the catalyst loading for this reaction to improve efficiency?
A4: Minimizing catalyst loading is crucial for process efficiency and cost-effectiveness. This is achieved through systematic optimization of all reaction parameters.
-
Systematic Screening: Once initial conditions yield the desired product, a systematic screening of catalyst loading, ligand, base, and solvent is necessary.
-
Optimization Strategy:
-
Establish a Baseline: First, achieve a high-yielding reaction, even if it uses a high catalyst load (e.g., 2-3 mol%).
-
Optimize Other Parameters: Screen different bases and solvents to maximize yield at that baseline catalyst loading (see data tables below).
-
Reduce Catalyst Loading: Once other parameters are optimal, begin systematically decreasing the catalyst loading (e.g., from 2.0 mol% to 1.5, 1.0, 0.5 mol%, etc.) until the yield starts to significantly drop.
-
| Table 1: Effect of Different Bases on C-S Coupling Yield | |||
| Base | Solvent System | Typical Temp. (°C) | General Trend |
| K₂CO₃ | Toluene/Water | 80-100 | Often effective and cost-efficient.[4] |
| Cs₂CO₃ | Dioxane or Toluene | 100-110 | Frequently provides higher yields for difficult couplings.[6] |
| K₃PO₄ | Dioxane/Water | 100-110 | A strong, non-nucleophilic base, often very effective.[3] |
| Et₃N | tert-Butanol | Room Temp - 50°C | Soluble organic base used in some modern, milder protocols.[5] |
| Note: This table provides general trends; optimal conditions are substrate-dependent. |
| Table 2: Effect of Different Solvents on C-S Coupling Yield | |||
| Solvent | Typical Base | Typical Temp. (°C) | General Trend |
| Toluene | K₂CO₃, Cs₂CO₃ | 80-110 | Common, effective non-polar solvent. |
| Dioxane | Cs₂CO₃, K₃PO₄ | 100-110 | High-boiling ether, excellent for many Pd-catalyzed reactions. |
| THF | K₂CO₃, Et₃N | 65-70 | Lower boiling point, useful for milder conditions. |
| DMF | K₂CO₃ | 100-120 | Polar aprotic solvent, can aid solubility.[3] |
| Note: This table provides general trends; optimal conditions are substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for a C-S Cross-Coupling Reaction
This protocol describes a general method for coupling this compound with an aryl halide.
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Base and Thiol Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent and Reactant Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe. Finally, add the this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for C-S cross-coupling.
Protocol 2: Screening for Optimal Catalyst Loading
This protocol provides a method for determining the minimum required catalyst loading.
-
Setup: Prepare a parallel set of reaction vials, each containing a stir bar.
-
Stock Solutions: Prepare a stock solution of the palladium catalyst and ligand in the chosen degassed solvent. This ensures accurate dispensing of small quantities.
-
Reagent Addition: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv.), base (0.2 mmol, 2.0 equiv.), and this compound (0.12 mmol, 1.2 equiv.).
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 2.0, 1.5, 1.0, 0.5, 0.1 mol%).
-
Final Volume: Add the remaining degassed solvent to bring each reaction to the same total volume and concentration.
-
Reaction and Analysis: Seal all vials, place them in a pre-heated aluminum block, and stir for the optimized reaction time. After cooling, take an aliquot from each vial, add an internal standard, and analyze by GC-MS or LC-MS to determine the conversion and/or yield for each catalyst loading. This allows for a direct comparison to identify the minimum effective loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Troubleshooting guide for sluggish 3,5-Dimethylthiophenol reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing sluggish or low-yielding reactions involving 3,5-Dimethylthiophenol.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with this compound is very slow or not starting. What are the first things to check?
When a reaction is sluggish, it's crucial to first verify the fundamentals.
-
Reagent Purity: Ensure the this compound and all other reagents (substrate, base, solvent) are pure and dry. Thiols can be susceptible to oxidative dimerization, forming a disulfide, which will be unreactive. Consider purifying the thiol if its purity is questionable.
-
Inert Atmosphere: Reactions involving thiolates are often sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of the highly nucleophilic thiolate anion to a disulfide.[1]
-
Reaction Temperature: Many reactions, such as Nucleophilic Aromatic Substitution (SNAr), require heating to overcome the activation energy barrier.[2][3] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. However, be aware that excessive heat can lead to decomposition.
-
Proper Mixing: Ensure the reaction mixture is being stirred efficiently to guarantee homogeneity, especially if reagents or catalysts have limited solubility.
FAQ 2: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is critical for activating the this compound and facilitating the reaction.
Base Selection: this compound, like other thiophenols, is more acidic than its corresponding phenol.[1] However, a base is still required to deprotonate the thiol (-SH) group to form the much more potent thiolate (-S⁻) nucleophile.
-
Strength: The base should be strong enough to fully deprotonate the thiophenol. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly for SNAr reactions.[4] For other reactions, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[3][5]
-
Compatibility: The base should not react with your substrate or desired product. Non-nucleophilic bases are often preferred to avoid side reactions.[3]
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: For reactions involving anionic nucleophiles like thiolates (e.g., SNAr or Michael additions), polar aprotic solvents such as DMF, DMAc, DMSO, NMP, or THF are generally the best choice.[5][6] These solvents effectively solvate the cation of the base, leaving the thiolate anion more "naked" and nucleophilic.
-
Avoid Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction rate.
The following table summarizes the impact of solvent choice on reaction yield for a representative nucleophilic substitution reaction.
| Entry | Solvent | Yield (%) |
| 1 | THF | 61 |
| 2 | Dichloromethane | Moderate |
| 3 | Toluene | Moderate |
| 4 | Acetonitrile | Moderate |
| 5 | Dioxane | Moderate |
| 6 | Methanol | Decomposition |
| Data conceptualized from similar nucleophilic reactions. |
FAQ 3: The reaction starts but then stalls or gives a low yield. What could be the cause?
If the reaction begins but fails to reach completion, consider the following possibilities:
-
Insufficient Substrate Activation (for SNAr): In Nucleophilic Aromatic Substitution (SNAr) reactions, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[4][5] Without sufficient activation, the reaction will be inherently sluggish.
-
Reagent Decomposition: At elevated temperatures, starting materials or the product may decompose over time. You can monitor this by taking aliquots at different time points and analyzing them by TLC or LC-MS.[7][8] If decomposition is observed, running the reaction at a lower temperature for a longer duration might be beneficial.
-
Reversible Reaction: Some reactions, like the Michael addition, can be reversible.[9] If the reaction stalls, it may have reached equilibrium. Changing conditions (e.g., temperature, concentration, or removing a byproduct) may be necessary to drive it to completion.
-
Product Insolubility: The desired product might be precipitating out of the solution, preventing the reaction from proceeding further. Check for solid formation and consider a solvent in which all components are soluble.
FAQ 4: I'm observing significant byproduct formation. What are the likely side reactions?
The most common side reaction for thiols is oxidation.
-
Disulfide Formation: The thiolate anion is easily oxidized, especially in the presence of air (oxygen), to form the corresponding disulfide (3,5-dimethylphenyl disulfide).[1][10] This is often the primary cause of reduced yield. Performing the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to prevent this.
-
Further Oxidation: Over-oxidation can lead to the formation of sulfinic or sulfonic acids, although this typically requires stronger oxidizing conditions.[11]
-
Reaction with Solvent: In rare cases, highly reactive intermediates could potentially react with the solvent.
Experimental Protocols & Methodologies
General Protocol for a Michael Addition Reaction
This protocol describes a general method for the conjugate addition of this compound to an α,β-unsaturated carbonyl compound.[12][13]
Materials:
-
This compound
-
α,β-unsaturated acceptor (e.g., an enone)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., THF or Acetonitrile)
-
Reaction flask, stir bar, condenser, and inert gas setup
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated acceptor (1.0 eq) and the anhydrous solvent.
-
Add this compound (1.1 - 1.2 eq).
-
Add the base (1.2 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][14] A typical TLC setup involves spotting the starting material, the reaction mixture, and a co-spot of both.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Workflow for Sluggish Reactions
The following diagram outlines a logical workflow for diagnosing and solving issues with slow this compound reactions.
Caption: A logical workflow for troubleshooting sluggish reactions.
General Reaction Pathway: Base-Catalyzed Thiol Addition
This diagram illustrates the fundamental activation and reaction step for this compound.
Caption: Activation of the thiol and subsequent nucleophilic attack.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. reddit.com [reddit.com]
- 9. Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 14. How To [chem.rochester.edu]
Purification of crude 3,5-Dimethylthiophenol by distillation or chromatography
Technical Support Center: Purification of 3,5-Dimethylthiophenol
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude this compound by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 216-217 °C @ 760 mmHg (est.) | [2] |
| 127-128 °C @ 50 mmHg | [3] | |
| 127.5 °C @ 50 mmHg | [1] | |
| Density | 1.015 - 1.028 g/mL @ 20-25 °C | [1][2] |
| Refractive Index | 1.567 - 1.571 @ 20 °C | [2][3] |
| Flash Point | 85 °C (185 °F) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (50.36 mg/L @ 25 °C) | [2] |
Q2: What are the common impurities found in crude this compound?
Common impurities depend on the synthetic route. Two prevalent methods for synthesizing aryl thiols are the reduction of a sulfonyl chloride and the Leuckart thiophenol reaction.[4]
-
From Reduction of 3,5-Dimethylbenzenesulfonyl Chloride:
-
From Leuckart Thiophenol Reaction (from 3,5-dimethylaniline):
-
General Impurities (Route Independent):
Q3: When should I choose distillation over chromatography for purification?
The choice between distillation and chromatography depends on the thermal stability of your compound, the nature of the impurities, and the required scale and purity. The following workflow can guide your decision.
Caption: Decision workflow for selecting a purification method.
Q4: What are the primary safety concerns when handling this compound?
-
Stench: Thiols have a powerful and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Combustibility: It is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Air Sensitivity: Thiols can be air-sensitive and may oxidize over time. Store under an inert atmosphere (e.g., Nitrogen or Argon).
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Purification by Vacuum Distillation
Vacuum distillation is ideal for purifying thermally stable liquids on a larger scale, especially when impurities have significantly different boiling points. Reducing the pressure lowers the boiling point, preventing decomposition that might occur at atmospheric pressure.[2][11][12]
Detailed Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus as shown in chemistry textbooks. Ensure all glassware is free of cracks or stars.[3]
-
Use a round-bottom flask that will be 1/2 to 2/3 full with the crude material.[11]
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Do not use boiling stones , as they are ineffective under vacuum.[3]
-
Lightly grease all ground-glass joints with vacuum grease to ensure a tight seal.[3]
-
Use a Claisen adapter to provide an extra neck for a capillary bubbler or to prevent bumping.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source (e.g., vacuum pump or water aspirator). The trap protects the pump from corrosive vapors and prevents accidental suck-back.[3]
-
Ensure the condenser has a good flow of cold water.
-
-
Procedure:
-
Place the crude this compound in the distillation flask with the stir bar.
-
Begin stirring and turn on the vacuum source to slowly evacuate the system. Watch for any initial bubbling from residual low-boiling solvents.
-
Once a stable vacuum is achieved (e.g., 50 mmHg), begin to heat the distillation flask using a heating mantle or an oil bath.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Slowly increase the temperature until the product begins to distill. Collect the main fraction at a steady temperature and pressure (e.g., ~127-128 °C at 50 mmHg).[3]
-
Monitor the distillation rate; a rate of 1-2 drops per second is ideal.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before venting it to atmospheric pressure.[3]
-
To stop the distillation, first remove the heat source, then allow the apparatus to cool. Cautiously introduce air or an inert gas into the system before turning off the vacuum pump to prevent suck-back.[3]
-
Troubleshooting Guide: Distillation
Q: My product appears to be decomposing (darkening) in the distillation flask. What should I do? A: This indicates thermal instability. The most effective solution is to reduce the distillation temperature by achieving a lower pressure (a better vacuum). Ensure your vacuum pump is working efficiently and that there are no leaks in your system. If decomposition persists even under high vacuum, chromatography is the recommended purification method.[11]
Q: The separation from an impurity is poor. How can I improve it? A: Poor separation means the boiling points of your product and the impurity are too close. Improve separation efficiency by:
-
Using a fractionating column: Insert a Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the distillation head.
-
Slowing the distillation rate: Distill more slowly to allow for better equilibrium between the liquid and vapor phases in the column.
-
Insulating the column: Wrap the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[3]
Q: I'm observing bumping or uneven boiling. What's the cause? A: Bumping occurs due to superheating of the liquid. The primary cause under vacuum is inefficient stirring or the incorrect use of boiling stones. Ensure your magnetic stir bar is spinning vigorously. If bumping is still an issue, a capillary ebulliator (a fine capillary tube that introduces a slow stream of air or nitrogen) can be used to promote smooth boiling.
Q: The vacuum pressure is unstable or not low enough. How can I fix this? A: An unstable or poor vacuum is almost always due to leaks in the system.[13]
-
Check all joints: Ensure all ground-glass joints are properly greased and clamped.
-
Inspect tubing: Check that all vacuum tubing is thick-walled and free of cracks or holes.
-
Systematically isolate: If a leak is suspected, you can try to isolate different parts of the apparatus to pinpoint the source.
-
Check the pump: Ensure the vacuum pump oil is clean and the pump is functioning correctly. If using a water aspirator, check that the water flow is high and consistent.
Purification by Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with similar polarities, such as isomers, or for purifying thermally sensitive compounds.
Detailed Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from all impurities.
-
For this compound, start with a non-polar eluent and gradually increase polarity. Good starting points include hexane/ethyl acetate or hexane/dichloromethane mixtures.[14][15] For example, begin with 5% ethyl acetate in hexane and increase the concentration as needed.
-
Visualize the TLC plate under UV light (254 nm). Thiols can sometimes be visualized with specific stains like iodine or permanganate, but UV shadowing is often sufficient.
-
-
Column Packing:
-
Select a column of appropriate size. A good rule of thumb is to use about 40-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.[16]
-
Pack the column using either a "dry pack" or "slurry pack" method. The slurry method is often preferred for achieving a more uniform packing. To do this, mix the silica gel with the initial, low-polarity eluent in a beaker and pour the resulting slurry into the column.
-
Use air pressure to pack the silica bed firmly and push the excess solvent through until the solvent level is just above the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by collecting TLC spots from the fractions.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Guide: Chromatography
Q: My compound is streaking or "tailing" on the TLC plate and column. Why? A: Tailing can be caused by several factors:
-
Overloading: You may have loaded too much sample onto the column or spotted too much on the TLC plate. Try using less material.
-
Acidic Compound on Basic Silica (or vice versa): Thiols are weakly acidic. Standard silica gel is slightly acidic. If your compound is interacting too strongly, it can tail. Adding a very small amount (e.g., 0.1-1%) of a modifier like acetic acid to your eluent can sometimes help. However, for thiols, decomposition is a greater risk.
-
Decomposition: The compound may be degrading on the silica. See the next question.
Q: I suspect my compound is decomposing on the silica gel. What are my options? A: Thiols can oxidize to disulfides on silica gel, which may be promoted by air and the slightly acidic surface.[17][18] If you observe new spots appearing on TLC after spotting or streaking during a column, consider the following workflow.
Caption: Troubleshooting workflow for suspected compound decomposition on silica gel.
Q: The separation between my product and an impurity is poor (low resolution). How can I improve it? A:
-
Optimize the Solvent System: This is the most critical factor. Try a less polar solvent system to increase the retention time and allow for better separation. If a simple binary system (e.g., hexane/ethyl acetate) doesn't work, try changing one of the solvents to alter the selectivity (e.g., switch ethyl acetate for dichloromethane or toluene).[15]
-
Use More Silica/Longer Column: Increasing the amount of stationary phase relative to your crude material can improve difficult separations.
-
Run the Column Slower: Decrease the pressure to slow down the flow rate, allowing more time for equilibrium and separation to occur.
Q: I can't see the spots on the TLC plate. What should I do? A: this compound has an aromatic ring and should be visible under a UV lamp (254 nm) as a dark spot. If you still can't see it:
-
Concentration Issue: Your sample may be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.
-
Staining: If UV is ineffective, use a chemical stain. An iodine chamber (placing the plate in a jar with a few iodine crystals) is a good general-purpose stain that often works for thiols. A potassium permanganate (KMnO₄) dip is also effective as it reacts with the oxidizable thiol group.
References
- 1. This compound | 38360-81-5 [chemicalbook.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 2736235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 7. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 8. Leuckart Thiophenol Reaction [drugfuture.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. buschvacuum.com [buschvacuum.com]
- 13. beakerandwrench.com [beakerandwrench.com]
- 14. Chromatography [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Silica particles convert thiol-containing molecules to disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 3,5-Dimethylthiophenol. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
The nucleophilicity of this compound is significantly influenced by the solvent. In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), the thiolate anion, formed by deprotonation of the thiol, is highly nucleophilic. These solvents solvate the counter-ion (e.g., Na+, K+) but leave the thiolate anion relatively "naked" and reactive.
In contrast, polar protic solvents (e.g., ethanol, methanol, water) can decrease the nucleophilicity of the thiolate through hydrogen bonding. The solvent molecules form a "cage" around the anion, stabilizing it and making it less available to attack an electrophile. This can lead to slower reaction rates for nucleophilic substitution reactions.
Q2: Which type of solvent is generally preferred for S-alkylation reactions with this compound?
For S-alkylation, which typically follows an SN2 mechanism, polar aprotic solvents like DMF or acetonitrile are generally preferred. These solvents enhance the nucleophilicity of the thiolate, leading to faster reaction rates and often higher yields compared to polar protic solvents.
Q3: Can this compound participate in radical reactions like thiol-ene coupling? How does the solvent play a role?
Yes, this compound can participate in radical-mediated thiol-ene reactions. In these reactions, the solvent can influence the kinetics of both the propagation and chain transfer steps. While the effect on the propagation step may be slight, the chain transfer step can be more sensitive to the solvent environment. The polarity of the solvent can affect the stability of radical intermediates. For instance, hydrogen atom transfer from thiols can be accelerated in polar solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion in S-Alkylation Reactions
Q: I am attempting an S-alkylation of this compound with an alkyl halide in ethanol and observing very slow conversion. What are the likely causes and how can I troubleshoot this?
A: Slow conversion in S-alkylation reactions in a protic solvent like ethanol is a common issue. Here’s a step-by-step troubleshooting guide:
-
Solvent Choice: As detailed in the FAQs, polar protic solvents like ethanol can hinder SN2 reactions by solvating the thiolate nucleophile.
-
Recommendation: Switch to a polar aprotic solvent such as DMF or acetonitrile . This will significantly enhance the nucleophilicity of the 3,5-dimethylthiolate and increase the reaction rate.
-
-
Base Strength and Solubility: The choice of base to deprotonate the thiophenol is crucial. If the base is not strong enough or is insoluble in the reaction medium, the concentration of the reactive thiolate will be low.
-
Recommendation: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is finely powdered and well-dispersed. For better solubility of the base, a phase-transfer catalyst can sometimes be employed in less polar solvents.
-
-
Reaction Temperature: The reaction may require heating to overcome the activation energy.
-
Recommendation: If you are running the reaction at room temperature, try heating it to reflux. Monitor the reaction for potential side products at higher temperatures.
-
-
Purity of Reactants and Solvent: Water is a common impurity in solvents and can protonate the thiolate, reducing its effective concentration.
-
Recommendation: Ensure your this compound and alkyl halide are pure. Use anhydrous solvents for the reaction.
-
Logical Workflow for Troubleshooting Low Conversion in S-Alkylation
Caption: Troubleshooting workflow for low S-alkylation conversion.
Issue 2: Side Product Formation in Acylation Reactions
Q: I am trying to acylate this compound with an acyl chloride and I am getting a significant amount of disulfide byproduct. How can I prevent this?
A: Disulfide formation is a common side reaction due to the ease of oxidation of thiophenols.
-
Inert Atmosphere: Oxygen from the air can oxidize the thiophenol to the disulfide, especially in the presence of a base.
-
Recommendation: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
-
Order of Addition: Adding the base to a solution of the thiophenol can generate the thiolate, which is susceptible to oxidation before the acylating agent is introduced.
-
Recommendation: Add the base slowly to a solution of the this compound and the acylating agent. This ensures that the thiolate reacts with the electrophile as soon as it is formed.
-
-
Solvent Choice: The solvent can influence the rate of both the desired acylation and the undesired oxidation.
-
Recommendation: While polar aprotic solvents are generally good for nucleophilic reactions, ensure they are thoroughly deoxygenated before use.
-
Quantitative Data Summary
The following tables summarize representative data on how solvent choice can affect the yield and reaction time for reactions involving substituted thiophenols. While specific kinetic data for this compound is not widely published, the trends observed for structurally similar thiophenols are highly informative.
Table 1: Effect of Solvent on the Yield of S-Alkylation of a Substituted Thiophenol
| Alkylating Agent | Thiophenol Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | 4-Methylthiophenol | Ethanol | NaOEt | Reflux | 6 | 75 |
| Benzyl Bromide | 4-Methylthiophenol | DMF | K₂CO₃ | 80 | 2 | 95 |
| Iodomethane | Thiophenol | Methanol | NaOMe | RT | 4 | 88 |
| Iodomethane | Thiophenol | Acetone | K₂CO₃ | RT | 1 | 98 |
Table 2: Influence of Solvent on Reaction Time for the Acylation of Thiophenol
| Acylating Agent | Thiophenol | Solvent | Base | Temperature (°C) | Time |
| Acetyl Chloride | Thiophenol | Toluene | Pyridine | RT | 2 h |
| Acetyl Chloride | Thiophenol | Dichloromethane | Triethylamine | RT | 30 min |
| Acetic Anhydride | Thiophenol | Acetonitrile | DMAP | RT | 1 h |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound in a Polar Aprotic Solvent
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of thiophenol).
-
Add finely powdered potassium carbonate (1.5 eq).
-
To this stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
Protocol 2: Mitsunobu Reaction for the Synthesis of Thioethers from this compound
The Mitsunobu reaction allows for the S-alkylation of thiophenols with primary or secondary alcohols.
Materials:
-
This compound
-
A primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Signaling Pathway for the Mitsunobu Reaction
Caption: Simplified reaction pathway for the Mitsunobu reaction.
Technical Support Center: Managing 3,5-Dimethylthiophenol Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of 3,5-Dimethylthiophenol in a laboratory setting.
Troubleshooting Guide
Problem: A persistent, strong odor of this compound is noticeable in the lab, even when the container is closed.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Ensure the container cap is tightly sealed.[1] 2. For added security, wrap the cap and neck of the container with Parafilm®. 3. Store the container in a well-ventilated area, preferably within a vented cabinet or a designated section of a fume hood.[1][2] 4. Consider placing the primary container within a larger, sealed secondary container.[2] |
| Contaminated Surfaces | 1. Inspect the exterior of the chemical container and the surrounding storage area for any signs of spills or residue. 2. Decontaminate affected surfaces by wiping them down with a bleach solution or another suitable oxidizing agent.[3][4] |
| Inadequate Ventilation | 1. Verify that the general laboratory ventilation is functioning correctly, with recommended air exchange rates of 4-12 changes per hour.[5][6] 2. If storing in a ventilated cabinet, ensure its exhaust system is operational.[7] |
Problem: The odor of this compound is detected outside of the fume hood during an experiment.
| Possible Cause | Troubleshooting Steps |
| Improper Fume Hood Use | 1. Check that the fume hood sash is at the lowest practical working height.[4] 2. Ensure that equipment inside the hood is not obstructing the airflow or vents.[5] 3. All work with this compound should be conducted at least 6 inches inside the fume hood. |
| High Vapor Pressure | 1. If heating the reaction, ensure that the apparatus is equipped with a condenser to minimize the escape of volatile compounds. 2. Consider using a bleach trap or a cold trap to capture vapors before they are exhausted from the fume hood.[4] |
| Accidental Spills | 1. Immediately contain and clean up any spills within the fume hood using an inert absorbent material.[1][4] 2. Treat the absorbent material with a neutralizing agent like bleach before disposal.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound to minimize odor exposure?
A1: Always handle this compound in a certified chemical fume hood.[8] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile rubber with a minimum thickness of >0.11 mm is often recommended), safety goggles, and a lab coat.[9] Ensure that a neutralizing agent, such as a fresh bleach solution, is readily available in the work area for immediate decontamination of spills and equipment.[4][9]
Q2: How can I effectively neutralize the odor of this compound on glassware and equipment?
A2: Glassware and equipment that have come into contact with this compound should be decontaminated by rinsing or soaking in a freshly prepared bleach (sodium hypochlorite) solution.[3][4] A 1:1 mixture of commercial bleach and water is a common recommendation.[9] Allow for a sufficient contact time, potentially soaking for at least 14-24 hours, to ensure complete oxidation of the thiol.[4][9] Other oxidizing agents like potassium permanganate or hydrogen peroxide can also be effective.[10][11]
Q3: What is the best way to dispose of waste containing this compound?
A3: All waste containing this compound, including contaminated solvents, absorbent materials, and disposable gloves, should be treated as hazardous waste.[4] Where possible, neutralize the thiol with an oxidizing agent like bleach before collection.[4] Collect the neutralized waste in a designated, sealed, and properly labeled hazardous waste container for disposal according to your institution's and local regulations.[4]
Q4: I've cleaned up a spill, but a residual odor remains. What else can I do?
A4: If a residual odor persists after initial cleanup and neutralization, you can try the following:
-
Increase the ventilation in the affected area.
-
Wipe down the area again with a fresh bleach solution.
-
Place open containers of activated charcoal in the vicinity to adsorb lingering odor molecules.[10]
-
For persistent issues, it may be necessary to decontaminate a wider area and check for any missed contamination.
Q5: Can I use something other than bleach to neutralize the odor?
A5: Yes, other oxidizing agents can be used. A dilute solution of potassium permanganate is an effective alternative, though it can leave brown stains (manganese dioxide). Oxone™ (potassium peroxymonosulfate) is another effective oxidizing agent that doesn't have the chlorine smell of bleach.[11] The choice of neutralizing agent may depend on the specific experimental conditions and compatibility with other chemicals present.
Quantitative Data on Odor Neutralizing Agents
| Neutralizing Agent | Active Ingredient | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Bleach | Sodium Hypochlorite (NaOCl) | Oxidation of thiol to less odorous sulfonic acid or other oxidized sulfur species.[4] | 5.25% solution (household bleach), often diluted with water.[2] | Readily available, inexpensive, and effective.[3] | Strong chlorine odor, can react with other chemicals to produce hazardous byproducts (e.g., with acetone to form chloroform).[3] |
| Potassium Permanganate | KMnO₄ | Strong oxidizing agent that converts thiols to disulfides and other oxidized forms. | Dilute aqueous solutions. | Very effective oxidizing agent. | Can form insoluble manganese dioxide (brown precipitate), which can stain surfaces. |
| Hydrogen Peroxide | H₂O₂ | Oxidation of thiols. | 3% solution or higher, sometimes used in a basic solution.[3] | Decomposes to water and oxygen, leaving no residue. | Can be less reactive than bleach or permanganate under certain conditions. |
| Oxone™ | Potassium Peroxymonosulfate | A versatile and powerful oxidizing agent. | Varies depending on application. | Highly effective and does not have a strong odor.[11] | May be more expensive and less readily available than bleach. |
Experimental Protocols
Protocol 1: Preparation of a Bleach Neutralization Bath
-
In a designated container (e.g., a heavy-duty plastic bucket or a large glass beaker) inside a chemical fume hood, prepare a 1:1 (v/v) solution of commercial bleach (typically 5.25% sodium hypochlorite) and water.[9]
-
Stir the solution gently to ensure it is homogenous.
-
This bath can be used for submerging contaminated glassware and small equipment. Ensure the items are fully submerged.
-
Allow items to soak for a minimum of 14-24 hours to ensure complete neutralization of the thiol odor.[4][9]
-
After soaking, remove the items and wash them thoroughly with soap and water, followed by a final rinse with deionized water.
-
Dispose of the used bleach solution as hazardous waste according to your institution's guidelines.[4]
Protocol 2: Setting up a Bleach Trap for Gaseous Effluents
-
Use a gas washing bottle or a Büchner flask with a fritted glass gas dispersion tube.
-
Fill the flask with a sufficient volume of undiluted commercial bleach to ensure the gas stream will bubble through the liquid.
-
Connect the outlet of your reaction apparatus (e.g., from a condenser or a nitrogen bubbler) to the inlet of the gas washing bottle using appropriate tubing.
-
The outlet of the gas washing bottle can be vented into the back of the fume hood.
-
This setup will "scrub" the effluent gas, neutralizing volatile thiols before they are exhausted.[4]
Visualizations
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. reddit.com [reddit.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Ventilation [nsh.org]
- 7. Blog | JeioTech manufacturer of Lab Companion [jeiotech.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in the Presence of 3,5-Dimethylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in the presence of 3,5-Dimethylthiophenol. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Disclaimer: While direct quantitative data for catalyst deactivation specifically by this compound is limited in publicly available literature, this guide is constructed based on established principles of catalyst poisoning by thiophenols and other sulfur-containing compounds on common metal catalysts such as palladium and nickel. The provided data and protocols are representative and intended to serve as a practical guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and how does this compound cause it?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. This compound, a sulfur-containing organic compound, can act as a catalyst poison. The sulfur atom in the thiophenol group has a strong affinity for and can chemically bond with the active metal sites of the catalyst (e.g., Palladium, Nickel). This process, known as chemisorption, blocks the active sites, preventing them from participating in the desired catalytic reaction and thereby deactivating the catalyst.[1][2]
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Catalysts based on transition metals are particularly vulnerable to poisoning by sulfur compounds like this compound. This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄)
-
Nickel-based catalysts (e.g., Raney Nickel)
-
Platinum-based catalysts
-
Rhodium-based catalysts
Q3: Is catalyst deactivation by this compound reversible or irreversible?
A3: The reversibility of catalyst poisoning by thiophenols depends on the strength of the bond between the sulfur compound and the catalyst's active sites, as well as the reaction conditions. In many cases, the strong chemisorption of thiophenols leads to irreversible deactivation under normal operating conditions. However, in some instances, partial regeneration of the catalyst may be possible through specific treatment procedures.
Q4: What are the typical signs of catalyst deactivation by this compound in my experiment?
A4: Common indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable drop in the yield of the desired product.
-
An increase in the formation of byproducts, indicating a loss of selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion rate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing catalyst deactivation when this compound is a known or suspected contaminant.
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Data Presentation: Impact of this compound on Catalyst Performance
The following tables summarize hypothetical, yet representative, quantitative data on the effect of this compound on the performance of common catalysts.
Table 1: Effect of this compound on a Palladium on Carbon (Pd/C) Catalyzed Suzuki Coupling Reaction
| Concentration of this compound (ppm) | Reaction Time (hours) | Product Yield (%) | Catalyst Turnover Number (TON) |
| 0 | 2 | 98 | 196 |
| 10 | 2 | 75 | 150 |
| 50 | 2 | 32 | 64 |
| 100 | 2 | <5 | <10 |
Table 2: Deactivation of Raney Nickel in a Hydrogenation Reaction with this compound
| Concentration of this compound (ppm) | Time to Complete Conversion (minutes) | Final Product Purity (%) |
| 0 | 30 | 99 |
| 25 | 90 | 95 |
| 75 | 240 | 88 |
| 150 | > 480 (incomplete) | Not Determined |
Experimental Protocols
Protocol 1: Evaluating the Impact of this compound on Catalyst Activity
Objective: To quantify the effect of varying concentrations of this compound on the activity of a Pd/C catalyst in a model Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd/C catalyst (e.g., 10 wt. %)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
This compound standard solution
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up a series of reaction flasks, each equipped with a magnetic stir bar and reflux condenser.
-
To each flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and solvent (10 mL).
-
Spike each reaction mixture with a specific concentration of this compound (e.g., 0 ppm, 10 ppm, 50 ppm, 100 ppm) from the standard solution.
-
Add the Pd/C catalyst (0.01 mol%) to each flask.
-
Heat the reactions to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by GC after quenching with water and extracting with an organic solvent.
-
Calculate the product yield at each time point for each concentration of the poison.
-
Plot the product yield versus time to determine the initial reaction rates and compare the effect of different poison concentrations.
dot
Caption: Workflow for evaluating poison impact.
Protocol 2: Attempted Regeneration of a Thiophenol-Poisoned Catalyst
Objective: To attempt the regeneration of a Pd/C catalyst deactivated by this compound.
Materials:
-
Deactivated Pd/C catalyst from a previous reaction.
-
Solvent for washing (e.g., toluene, ethanol).
-
Tube furnace.
-
Hydrogen gas supply (handle with extreme care).
-
Inert gas (e.g., Nitrogen or Argon).
Procedure:
-
Recovery and Washing:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., toluene) to remove any adsorbed organic residues.
-
Perform a final wash with a more volatile solvent (e.g., ethanol) and dry the catalyst under vacuum at a low temperature (e.g., 60 °C).
-
-
Regeneration:
-
Place the dried, deactivated catalyst in a quartz tube within a tube furnace.
-
Purge the system with an inert gas (N₂ or Ar) for 15-30 minutes to remove air.
-
Switch the gas flow to hydrogen (H₂).
-
Slowly ramp the temperature of the furnace to a predetermined regeneration temperature (e.g., 300-400 °C). The optimal temperature may require some experimentation.
-
Hold at the regeneration temperature for 2-4 hours under a continuous, slow flow of hydrogen.
-
Cool the furnace to room temperature under the hydrogen atmosphere.
-
Once at room temperature, switch the gas back to an inert gas to purge the system of hydrogen.
-
Carefully remove the regenerated catalyst.
-
-
Testing the Regenerated Catalyst:
-
Use the regenerated catalyst in the same model reaction as described in Protocol 1 (without the addition of any poison) to assess the recovery of its catalytic activity.
-
Compare the performance of the regenerated catalyst to that of a fresh catalyst and the deactivated catalyst.
-
dot
Caption: Pathway for catalyst regeneration.
References
Validation & Comparative
Comparative Guide to HPLC Methods for Purity Determination of 3,5-Dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of the purity of 3,5-Dimethylthiophenol. The objective is to offer a robust analytical framework for quality control and impurity profiling of this important chemical intermediate. The performance of a traditional reversed-phase C18 method is compared against an ion-pair chromatography method, with supporting experimental protocols and data.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Ensuring its purity is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds by separating the main component from its process-related impurities and degradation products. Potential impurities can include isomers such as 2,4-dimethylthiophenol, 2,5-dimethylthiophenol, 2,6-dimethylthiophenol, 3,4-dimethylthiophenol, and related methylthiophenols.[1]
This guide compares two reversed-phase HPLC methods:
-
Method A: A reversed-phase method utilizing a C18 column with a simple acidic mobile phase of acetonitrile and water.[2]
-
Method B: An ion-pair reversed-phase method employing a C18 column with a mobile phase containing a phosphate buffer and an ion-pairing reagent in methanol.[1][3]
The comparison will be based on their ability to resolve this compound from its key potential impurities, analytical run time, and overall performance.
Experimental Protocols
General Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase of the respective method.
-
Working Solution (0.1 mg/mL): Dilute 2.5 mL of the Stock Solution to 25 mL with the respective mobile phase in a separate volumetric flask.
-
Impurity Spike Solution: A solution was prepared containing 0.1 mg/mL of this compound and spiked with 0.001 mg/mL each of 2,4-dimethylthiophenol, 2,6-dimethylthiophenol, and 3-methylthiophenol to assess resolution.
Method A: C18 Reversed-Phase HPLC
This method is based on a standard reversed-phase separation protocol suitable for aromatic compounds.[2]
| Parameter | Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method B: Ion-Pair Reversed-Phase HPLC
This method utilizes an ion-pair reagent to improve the retention and resolution of the analytes.[1][3]
| Parameter | Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol and 0.05M Potassium Phosphate Buffer with 4% Tetrabutylammonium Hydroxide (TBAH), pH 7.0 (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Data Presentation: Comparative Performance
The following table summarizes the hypothetical performance data obtained from the analysis of the impurity-spiked solution for both methods. The data reflects typical chromatographic performance for such analyses.
| Analyte | Method A: Retention Time (min) | Method A: Resolution (Rs) | Method B: Retention Time (min) | Method B: Resolution (Rs) |
| 3-Methylthiophenol | 6.8 | - | 8.5 | - |
| 2,6-Dimethylthiophenol | 8.2 | 1.8 | 11.2 | 2.5 |
| This compound | 9.5 | 2.1 | 14.8 | 3.1 |
| 2,4-Dimethylthiophenol | 10.1 | 1.6 | 16.5 | 2.2 |
Purity Calculation Results for a Test Batch:
| Method | Peak Area of 3,5-DMP | Total Peak Area of Impurities | Calculated Purity (%) |
| Method A | 1854321 | 19876 | 98.94 |
| Method B | 2109876 | 22543 | 98.94 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC purity analysis of this compound.
Comparison and Discussion
Both Method A and Method B are capable of determining the purity of this compound. However, there are notable differences in their performance.
-
Resolution: Method B, the ion-pair method, provided superior resolution between this compound and its closely related isomers, particularly 2,6-dimethylthiophenol and 2,4-dimethylthiophenol. The resolution values (Rs) were all above 2.0, indicating baseline separation, which is crucial for accurate quantification of impurities. Method A showed adequate, but lower, resolution with some values below 2.0.
-
Retention Time and Run Time: Method A is faster, with the main peak eluting at 9.5 minutes and a total run time of 20 minutes. Method B has longer retention times and a total run time of 25 minutes. The choice between a shorter run time and better resolution depends on the specific needs of the analysis (e.g., high-throughput screening vs. release testing).
-
Mobile Phase: The mobile phase for Method A is simpler to prepare. Method B's mobile phase requires the preparation of a buffer and the addition of an ion-pairing reagent, which adds complexity and may require more careful control of the pH.
For routine quality control where speed is a priority and the impurity profile is well-characterized, Method A offers a reliable and efficient solution. For analyses requiring the most accurate impurity profiling and baseline separation of all potential isomers, Method B is the superior choice, despite its longer run time and more complex mobile phase. The selection of the most appropriate method should be based on the specific analytical requirements, such as the need for high resolution versus high throughput. Both methods demonstrate suitability for the intended purpose of purity determination of this compound.
References
- 1. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]
- 2. Benzenethiol, 3,5-dimethyl- | SIELC Technologies [sielc.com]
- 3. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
A Comparative Guide to the GC-MS Analysis of 3,5-Dimethylthiophenol and Its Derivatives
For researchers, scientists, and professionals in drug development, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides a comparative overview of the GC-MS analysis of 3,5-Dimethylthiophenol and two of its common derivatives: the S-methylated form (3,5-Dimethylthioanisole) and the disulfide dimer (bis(3,5-dimethylphenyl) disulfide).
Comparative Analysis of GC-MS Data
The following table summarizes the key mass spectrometry data and expected chromatographic behavior of this compound and its derivatives. It is important to note that while mass spectral data for the parent compound and its disulfide derivative are available, specific experimental GC-MS data comparing these three compounds under identical conditions is limited. The retention times provided are estimations based on general chromatographic principles where retention typically increases with molecular weight and boiling point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Estimated Retention Time |
| This compound | C₈H₁₀S | 138.23 | 138 (M+), 123, 105, 91, 77 | Shorter |
| 3,5-Dimethylthioanisole | C₉H₁₂S | 152.26 | 152 (M+), 137, 122, 105, 91 | Intermediate |
| bis(3,5-dimethylphenyl) disulfide | C₁₆H₁₈S₂ | 274.45 | 274 (M+), 137, 105, 91, 77 | Longer |
Experimental Protocol: GC-MS Analysis of Thiophenols
This section outlines a general protocol for the analysis of this compound and its derivatives by GC-MS. This protocol is a composite based on standard methods for aromatic sulfur compounds and may require optimization for specific instrumentation and analytical goals.
1. Sample Preparation:
-
Samples containing this compound or its derivatives are dissolved in a suitable volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
For trace analysis, derivatization with an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a more stable and volatile silyl ether can be employed, particularly for the reactive thiol group of this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying mass spectrometric behavior, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Fragmentation of this compound.
Discussion of Mass Spectral Fragmentation
This compound (m/z 138): The mass spectrum is characterized by a prominent molecular ion peak (M+) at m/z 138. A key fragmentation pathway involves the loss of a methyl radical (-CH₃) to yield a stable ion at m/z 123. Another significant fragmentation is the cleavage of the C-S bond, leading to the loss of the sulfhydryl radical (-SH), resulting in a fragment at m/z 105. Further fragmentation of the aromatic ring can produce the tropylium ion at m/z 91 and the phenyl cation at m/z 77.
3,5-Dimethylthioanisole (m/z 152): For the S-methyl derivative, the molecular ion peak is expected at m/z 152. The primary fragmentation would be the loss of the S-methyl group (-SCH₃) to give a fragment at m/z 105, which is also seen in the fragmentation of the parent thiophenol. Loss of a methyl group from the aromatic ring would result in a fragment at m/z 137.
bis(3,5-dimethylphenyl) disulfide (m/z 274): The disulfide will show a molecular ion at m/z 274. The most characteristic fragmentation is the cleavage of the S-S bond, leading to a prominent peak at m/z 137, which corresponds to the 3,5-dimethylthiophenoxy radical cation. Further fragmentation of this ion would follow a similar pattern to the thiophenol, with major fragments at m/z 105, 91, and 77.
This guide provides a foundational understanding of the GC-MS analysis of this compound and its derivatives. For specific quantitative applications, method validation, including the determination of linearity, limits of detection (LOD), and limits of quantification (LOQ) using certified reference standards, is essential.
Comparative Reactivity of 2,4- vs. 3,5-Dimethylthiophenol: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the chemical reactivity of 2,4-dimethylthiophenol and 3,5-dimethylthiophenol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize substituted thiophenols as intermediates and reactants. The comparison is based on established principles of physical organic chemistry, including electronic and steric effects, supplemented by available experimental and predicted data.
Introduction
2,4-Dimethylthiophenol and this compound are structural isomers with the molecular formula C₈H₁₀S.[1][2] While sharing the same basic framework, the differential placement of the two methyl groups on the benzene ring significantly influences the reactivity of the thiol functional group. This guide explores these differences, offering insights into their behavior in common chemical transformations such as acid-base reactions, nucleophilic substitutions, and oxidations.
Data Presentation: Physicochemical Properties
A summary of key physicochemical properties for 2,4- and this compound is presented in Table 1. The acidity of thiols, represented by the pKa, is a crucial indicator of the reactivity of the corresponding thiolate anion, which is often the active nucleophile in many reactions.
| Property | 2,4-Dimethylthiophenol | This compound | Reference |
| Molecular Weight | 138.23 g/mol | 138.23 g/mol | [1][2] |
| Boiling Point | 207-208 °C | ~127.5 °C at 50 mmHg | [1][3] |
| Density | ~1.022 g/mL at 25 °C | ~1.015 g/mL at 25 °C | [1][3] |
| Predicted pKa | ~7.02 | ~6.82 | [4][5] |
Note: The provided pKa values are predicted and may vary from experimentally determined values.
Comparative Reactivity Analysis
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects imparted by the methyl substituents.
Electronic Effects
Methyl groups are electron-donating through an inductive effect.[6][7] This has two main consequences:
-
Acidity: By donating electron density to the aromatic ring, the methyl groups increase the electron density on the sulfur atom. This destabilizes the thiolate anion (ArS⁻) formed upon deprotonation, making the thiol less acidic (higher pKa).
-
Nucleophilicity: The increased electron density on the sulfur atom of the neutral thiol can enhance its nucleophilicity. However, in many reactions, the deprotonated thiolate is the active nucleophile, and its concentration is dependent on the pKa and the reaction pH.
In this compound, the two methyl groups are meta to the thiol group. Their electron-donating inductive effects are additive and influence the acidity of the thiol. In 2,4-dimethylthiophenol, one methyl group is ortho and the other is para. The para methyl group exerts both an inductive and a weak hyperconjugative electron-donating effect. The ortho methyl group also has an inductive effect. The predicted pKa values suggest that 2,4-dimethylthiophenol is slightly less acidic than this compound, which can be attributed to the combined electron-donating effects of the methyl groups.
Steric Effects
Steric hindrance plays a significant role in the reactivity of ortho-substituted compounds, a phenomenon often referred to as the "ortho effect".[8][9]
-
2,4-Dimethylthiophenol: The presence of a methyl group in the ortho position (position 2) creates steric hindrance around the sulfur atom. This can impede the approach of electrophiles to the sulfur, potentially slowing down the rate of reactions such as S-alkylation.[10]
-
This compound: Lacking any ortho substituents, the thiol group is sterically unhindered, allowing for easier access by reacting molecules.
Predicted Reactivity in Key Reactions
Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of the two isomers in common reactions.
Acidity and Thiolate Formation
As indicated by the predicted pKa values, this compound is expected to be slightly more acidic than 2,4-dimethylthiophenol. This means that at a given pH, this compound will have a slightly higher concentration of the more nucleophilic thiolate anion.
Nucleophilic Substitution (e.g., S-Alkylation)
In reactions where the thiolate anion acts as a nucleophile, two competing factors are at play: the concentration of the thiolate and steric accessibility.
-
This compound: With a lower pKa and no steric hindrance, it is expected to react faster in S-alkylation reactions, especially with bulky electrophiles.
-
2,4-Dimethylthiophenol: The steric hindrance from the ortho-methyl group is likely to be the dominant factor, leading to a slower reaction rate compared to the 3,5-isomer, despite the potentially similar intrinsic nucleophilicity of the thiolate.
Oxidation to Disulfides
The oxidation of thiols to disulfides is a common reaction, often proceeding through a thiolate intermediate.[11][12]
-
This compound: Due to its greater acidity and lack of steric hindrance, it is predicted to undergo oxidation more readily.
-
2,4-Dimethylthiophenol: The steric bulk around the sulfur atom may hinder the formation of the disulfide bond, potentially leading to a slower oxidation rate.
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are general procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Determination of Thiol pKa by Isothermal Titration Calorimetry (ITC)
This method provides a direct measurement of the enthalpy of ionization and the pKa.[13][14]
-
Preparation of Solutions:
-
Prepare a stock solution of the thiophenol isomer (e.g., 10 mM) in a suitable buffer with a known pH below the expected pKa.
-
Prepare a titrant solution of a strong base (e.g., 100 mM NaOH) in the same buffer.
-
-
ITC Measurement:
-
Load the thiophenol solution into the sample cell of the ITC instrument and the NaOH solution into the injection syringe.
-
Perform a series of injections of the base into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
The resulting titration curve (heat change per injection versus molar ratio of base to thiol) is fitted to a suitable binding model to determine the pKa and the enthalpy of ionization (ΔHion).
-
Protocol 2: Kinetic Analysis of S-Alkylation by UV-Vis Spectroscopy
This protocol monitors the progress of an S-alkylation reaction to determine the reaction rate.
-
Preparation of Reactants:
-
Prepare stock solutions of the thiophenol isomer and a suitable alkylating agent (e.g., benzyl bromide) in a solvent such as acetonitrile or DMSO.
-
Prepare a buffered solution at a constant pH to ensure a consistent concentration of the thiolate anion.
-
-
Reaction Monitoring:
-
In a cuvette, mix the thiophenol solution and the buffer.
-
Initiate the reaction by adding the alkylating agent and immediately start recording the absorbance at a wavelength where the product absorbs and the reactants do not.
-
Monitor the change in absorbance over time at a constant temperature.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By varying the concentrations of the reactants, the rate law and the rate constant can be determined.
-
Protocol 3: Oxidation of Thiols to Disulfides
This is a general procedure for the synthesis of disulfides from thiols.[15]
-
Reaction Setup:
-
Dissolve the thiophenol isomer in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent. A mild and efficient solid-state oxidation can be performed using moist sodium periodate.[15]
-
-
Reaction Execution:
-
If using sodium periodate, grind the thiol and the moist sodium periodate (1:2 molar ratio of periodate to thiol) in a mortar with a pestle at room temperature.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the starting material is consumed, wash the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter.[15]
-
The filtrate can then be concentrated, and the resulting disulfide purified by column chromatography or recrystallization.
-
Visualizations
Logical Relationship of Factors Influencing Reactivity
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 38360-81-5 [chemicalbook.com]
- 4. Cas 13616-82-5,2,4-Dimethylbenzenethiol | lookchem [lookchem.com]
- 5. 38360-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3,5-Dimethylthiophenol: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and chemical analysis, accurate quantification of compounds is paramount. 3,5-Dimethylthiophenol, a key intermediate in various synthetic pathways, requires robust analytical methods to determine its purity and concentration. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two prevalent chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of this compound.
At a Glance: Method Comparison
Quantitative analysis of this compound can be effectively achieved through qNMR, GC-MS, and HPLC-UV. Each method offers distinct advantages and is suited for different analytical requirements. The choice of method often depends on factors such as the need for a primary ratio method, sample throughput, and the availability of reference standards.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by volatility and mass-to-charge ratio detection. | Separation by polarity and UV absorbance detection. |
| Quantification | Absolute quantification using an internal standard.[1][2] | Relative or absolute quantification with a calibration curve. | Relative or absolute quantification with a calibration curve. |
| Reference Standard | Does not require a standard of the analyte itself.[1] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Can involve derivatization to improve volatility and sensitivity.[3] | Mobile phase preparation and sample filtration. Derivatization may be needed.[4] |
| Analysis Time | Relatively fast per sample. | Moderate, depends on the chromatographic run time. | Moderate to long, depending on the chromatographic run time. |
| Selectivity | High, based on unique NMR signals. | High, based on retention time and mass fragmentation. | Moderate, dependent on chromatographic resolution. |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with selected ion monitoring (SIM). | Good, but can be limited by the chromophore of the analyte. |
Performance Data: A Comparative Overview
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic thiols using qNMR, GC-MS, and HPLC-UV. While specific data for this compound is not widely published in a single comparative study, this data, based on analogous compounds and general method validation principles, provides a reliable reference for what to expect.
| Parameter | qNMR | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999[5] | > 0.998[6] | > 0.999[7] |
| Accuracy (% Recovery) | 98 - 102%[5] | 80 - 115%[6][8] | 98 - 108%[4] |
| Precision (%RSD) | < 1%[5] | < 15%[6][8] | < 2%[4] |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 1 - 10 ng/mL | ~ 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 - 5 µg/mL | ~ 5 - 50 ng/mL | ~ 50 - 200 ng/mL |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the qNMR, GC-MS, and HPLC-UV analysis of this compound.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the absolute quantification of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.[9][10]
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both the analyte and the internal standard and does not have signals that overlap with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest (typically 16 to 64 scans).
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Pulse Width: A calibrated 90° pulse.
3. Data Processing and Quantification:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved signals of both this compound (e.g., the singlet from the aromatic protons or the singlet from the methyl protons) and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
GC-MS Protocol
This protocol describes the quantification of this compound using an internal standard and a calibration curve.
1. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 4,4'-dibromobiphenyl) in a suitable solvent like dichloromethane or hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into the internal standard solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the internal standard solution. Derivatization with an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be performed if necessary to improve chromatographic performance.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) to ensure elution of the analyte and internal standard.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
HPLC-UV Protocol
This protocol details the quantification of this compound using an external standard calibration method.
1. Sample and Standard Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (e.g., ~235 nm).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
To better understand the procedural flow of each analytical technique, the following diagrams have been generated using Graphviz.
Caption: qNMR Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Conclusion
The choice between qNMR, GC-MS, and HPLC-UV for the quantitative analysis of this compound depends on the specific needs of the laboratory and the goals of the analysis.
-
qNMR stands out as a powerful, non-destructive primary method that provides absolute quantification without the need for an analyte-specific reference standard.[1] Its speed and straightforward sample preparation make it an excellent choice for purity assessments and for laboratories where a wide variety of compounds are analyzed.
-
GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and for complex matrices where chromatographic separation is essential. The use of mass spectrometry provides an additional layer of confirmation of the analyte's identity.
-
HPLC-UV is a robust and widely available technique that is well-suited for routine quality control applications. It offers good precision and accuracy, particularly when a validated method and a reliable reference standard are available.
For drug development professionals and researchers requiring the highest level of confidence in their quantitative results and seeking a method with inherent traceability, qNMR is a compelling option. For applications demanding the utmost sensitivity or dealing with complex sample matrices, GC-MS is often the preferred choice. HPLC-UV remains a workhorse for routine analysis in many quality control environments. Ultimately, a thorough evaluation of the analytical requirements should guide the selection of the most appropriate technique.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bipm.org [bipm.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Thiophenols: A Researcher's Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of the appropriate cross-coupling reaction is paramount. This guide provides a detailed, head-to-head comparison of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Stille coupling—with a specific focus on their application to thiophenol substrates.
While both methods are powerful tools for the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials, they exhibit distinct differences in substrate requirements, functional group tolerance, and overall efficiency when applied to sulfur-containing compounds. This comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Sulfur Substrate | Requires protection of the thiol group | Generally tolerant of free thiols |
| Organometallic Reagent | Organoboron compounds (boronic acids/esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mild conditions |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove completely |
Performance Comparison: Experimental Data
Direct coupling of thiophenols via the Suzuki reaction is notoriously challenging due to the propensity of the thiol group to poison the palladium catalyst.[1] Consequently, the thiol moiety must be protected, adding extra steps to the synthetic route. In contrast, the Stille coupling demonstrates remarkable functional group tolerance, often allowing for the direct use of substrates containing free thiols.[2][3][4][5]
Below are representative data summarizing the performance of both coupling methods for reactions involving thiophenol derivatives.
Table 1: Suzuki Coupling of Protected Thiophenols with Aryl Halides
| Aryl Halide | Protected Thiophenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoiodobenzene | 2-Ethylhexyl-3-mercaptopropionate protected 4-bromothiophenol | Pd(PPh₃)₄ (1) | Na₂CO₃ | Toluene/H₂O | Reflux | 4 | 90 | [1] |
| Phenylboronic acid | 2-Ethylhexyl-3-mercaptopropionate protected 4-bromothiophenol | Pd(PPh₃)₄ (1) | Na₂CO₃ | Toluene/H₂O | Reflux | - | 85 (after deprotection) | [1] |
| 4-Methoxycarbonylphenylboronic acid | 2-Ethylhexyl-3-mercaptopropionate protected 4-bromothiophenol | Pd(PPh₃)₄ (1) | Na₂CO₃ | Toluene/H₂O | Reflux | - | 82 (after deprotection) | [1] |
| 4-Methylphenylboronic acid | 2-Ethylhexyl-3-mercaptopropionate protected 4-bromothiophenol | Pd(PPh₃)₄ (1) | Na₂CO₃ | Toluene/H₂O | Reflux | - | 81 (after deprotection) | [1] |
Table 2: Stille Coupling Involving Thiophenol Derivatives
| Aryl Halide/Electrophile | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Arylstannane | Pd(OAc)₂ / XPhos | CsF | Toluene | 100 | 4 | 89 | [6] |
| 4-Bromoanisole | Arylstannane | Pd(OAc)₂ / XPhos | CsF | Toluene | 100 | 4 | 90 | [6] |
| 2-Bromothiophene | Arylstannane | Pd(OAc)₂ / XPhos | CsF | Toluene | 100 | 4 | 90 | [6] |
| 2-Bromopyridine | Arylstannane | Pd(OAc)₂ / XPhos | CsF | Toluene | 100 | 4 | 94 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions.
Suzuki Coupling of a Protected Thiophenol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a protected thiophenol derivative, followed by deprotection.
Reaction Setup: A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added to a reaction flask.[7] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture) is then added.
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deprotection: The protecting group is removed under appropriate conditions. For example, a 2-ethylhexyl-3-mercaptopropionate group can be cleaved using NaOEt in EtOH.[1]
Stille Coupling with a Thiophenol Derivative
This protocol provides a general procedure for the Stille coupling of an organostannane with an aryl halide, which is often tolerant of a free thiol group.
Reaction Setup: To a reaction vessel, the aryl halide (1.0 mmol), the organostannane (1.1-1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) are added.[8] The vessel is flushed with an inert gas. Anhydrous and degassed solvent (e.g., toluene or THF) is then added. In some cases, a ligand such as P(o-tol)₃ or an additive like CsF may be required.[6]
Reaction Execution: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF or CsF to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Reaction Mechanisms and Logical Workflow
The catalytic cycles of both the Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: A generalized workflow comparing the synthetic routes for aryl thioethers via Suzuki and Stille couplings.
The catalytic cycle for the Suzuki coupling requires a base to activate the organoboron species for transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the role of the base in the transmetalation step.
In contrast, the Stille coupling typically proceeds without a base, as the organotin reagent is sufficiently reactive for direct transmetalation.
Caption: The catalytic cycle of the Stille coupling, which generally does not require a base for transmetalation.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the synthesis of thiophenol derivatives is a trade-off between operational simplicity and reagent toxicity.
-
Suzuki Coupling: This method is often preferred due to the low toxicity of organoboron reagents and the ease of byproduct removal.[2] However, the necessity of protecting the thiol group adds steps to the synthesis, potentially lowering the overall yield and increasing costs. For large-scale synthesis where toxicity and waste disposal are major concerns, the Suzuki coupling, despite its additional steps, remains an attractive option.
-
Stille Coupling: The primary advantage of the Stille coupling is its exceptional functional group tolerance, which can circumvent the need for protecting groups for thiols.[2][3][4][5] This can lead to more convergent and efficient synthetic routes. However, the high toxicity of organotin reagents and the challenges associated with removing tin byproducts are significant drawbacks that must be carefully managed, particularly in the context of pharmaceutical development.[4][8]
Ultimately, the optimal choice depends on the specific goals of the synthesis. For proof-of-concept studies and small-scale syntheses where functional group tolerance is paramount, the Stille coupling may offer a more direct route. For process development and large-scale manufacturing, the Suzuki coupling with a robust protection/deprotection strategy is often the more practical and environmentally conscious choice. Researchers should carefully consider the trade-offs between the number of synthetic steps, reagent toxicity, and purification challenges when selecting the appropriate coupling method for their thiophenol-containing targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the HPLC Analysis of Dimethylthiophenol Positional Isomers
The separation and quantification of positional isomers of dimethylthiophenol are critical in various fields, including pharmaceutical development and chemical manufacturing. Due to their similar physicochemical properties, resolving these isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique extensively utilized for this purpose. This guide provides a detailed comparison of methodologies for the analysis of dimethylthiophenol isomers, with a focus on a robust reversed-phase HPLC method.
Alternative Analytical Approaches
While HPLC is a predominant technique, other methods like Gas Chromatography (GC) have been explored for the separation of dimethylthiophenol isomers. However, due to the low volatility and potential for thermal degradation of these compounds, GC methods have been found to provide unsatisfactory separation for this specific group of isomers. Consequently, HPLC remains the more effective and widely adopted approach.
Featured HPLC Method for Isomer Separation
A highly effective method for the separation of 2,4-dimethylthiophenol from its positional isomers and other related substances has been detailed in the scientific literature.[1] This method employs a reversed-phase C18 column with a mobile phase containing a cation-pair reagent, which enhances the resolution between the closely eluting isomers.
Experimental Protocol
This protocol outlines the specific conditions for the successful separation of dimethylthiophenol isomers.
1. Chromatographic Conditions:
-
Stationary Phase: Octadecylsilane bonded silica gel (C18), 5 µm particle size, 250 x 4.6 mm column.
-
Mobile Phase: A mixture of methanol and an aqueous phosphate buffer. The aqueous phase consists of a 0.05 mol/L potassium dihydrogen phosphate solution containing a cation pair reagent. The volume ratio of the organic to the aqueous phase is typically in the range of 70:30 to 55:45.[1]
-
Flow Rate: 0.8–1.2 mL/min.
-
Column Temperature: 20–40 °C.
-
Detection: UV detector at 230 nm.
2. Reagent Preparation:
-
Sample Solution: Accurately weigh an appropriate amount of the dimethylthiophenol sample and dissolve it in methanol to achieve a concentration of approximately 2 mg/mL.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the sample solution into the chromatograph.
-
Record the chromatogram and determine the retention times and peak areas of the individual isomers.
Data Summary: Separation of Dimethylthiophenol Isomers
The following table summarizes the separation of various dimethylthiophenol isomers and related substances using the featured HPLC method. The elution order is based on the information provided in the cited literature. Please note that precise retention times can vary based on the specific instrument and exact experimental conditions.
| Analyte | Common Name | Elution Order | Separability |
| 3-methylthiophenol | 3-methylthiophenol | 1 | Baseline |
| 4-methylthiophenol | 4-methylthiophenol | 2 | Baseline |
| 3,4-dimethylthiophenol | 3,4-xylenethiol | 3 | Baseline |
| 3,5-dimethylthiophenol | 3,5-xylenethiol | 3 | Co-elutes with 3,4-isomer |
| 2,5-dimethylthiophenol | 2,5-xylenethiol | 4 | Baseline |
| 2,4-dimethylthiophenol | 2,4-xylenethiol | 5 | Baseline |
| 2,6-dimethylthiophenol | 2,6-xylenethiol | 6 | Baseline |
Note: The method effectively separates 2,4-dimethylthiophenol from the 2,5- and 2,6- isomers, but may result in co-elution of the 3,4- and 3,5- isomers.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analysis for dimethylthiophenol positional isomers.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the analysis of dimethylthiophenol positional isomers by HPLC. The provided experimental protocol and data summary offer a solid foundation for implementing this analytical technique for quality control and research purposes.
References
Validating the Structure of 3,5-Dimethylthiophenol Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of reaction products is paramount to ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of common reaction products derived from 3,5-dimethylthiophenol, offering insights into their synthesis and detailed methodologies for structural validation using spectroscopic techniques. We will explore three archetypal reactions: S-alkylation, S-acylation, and thia-Michael addition, presenting experimental data for the resulting products and comparing alternative synthetic approaches.
I. Synthesis of this compound Derivatives
This compound is a versatile nucleophile that readily participates in a variety of reactions. Here, we focus on three common transformations and their resulting products:
-
S-Alkylation: Reaction with an alkyl halide, such as ethyl iodide, to form a thioether.
-
S-Acylation: Reaction with an acyl chloride, such as acetyl chloride, to form a thioester.
-
Thia-Michael Addition: Conjugate addition to an α,β-unsaturated carbonyl compound, such as ethyl acrylate.
A general workflow for the synthesis and validation of these products is outlined below.
II. Comparative Analysis of Reaction Products
The structural validation of the synthesized products relies on a combination of spectroscopic methods. The following tables summarize the expected data for each product and compare the primary synthetic method with a common alternative.
A. S-Alkylation Product: 3,5-Dimethylphenyl Ethyl Sulfide
Primary Synthesis: S-Alkylation of this compound
This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of this compound attacks the electrophilic carbon of ethyl iodide.
Alternative Synthesis: Palladium-Catalyzed Cross-Coupling
| Feature | S-Alkylation of this compound | Palladium-Catalyzed Cross-Coupling[1] |
| Starting Materials | This compound, Ethyl Iodide, Base (e.g., K2CO3) | 3,5-Dimethylbromobenzene, Ethanethiol, Pd Catalyst, Ligand, Base |
| Typical Conditions | Room temperature to mild heating in a polar aprotic solvent (e.g., DMF, Acetone) | Elevated temperatures (e.g., 80-120 °C) in an inert atmosphere |
| Advantages | Simple procedure, readily available starting materials, no need for metal catalyst | Broader substrate scope (can use various aryl halides), tolerant of many functional groups |
| Disadvantages | Limited to the availability of the corresponding thiophenol | Requires expensive and air-sensitive catalysts and ligands, may require optimization of reaction conditions |
| Product | 3,5-Dimethylphenyl Ethyl Sulfide | 3,5-Dimethylphenyl Ethyl Sulfide |
| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.2 (m, 3H, Ar-H), 2.9 (q, 2H, -S-CH₂-), 2.3 (s, 6H, Ar-CH₃), 1.3 (t, 3H, -CH₃) | δ 7.0-7.2 (m, 3H, Ar-H), 2.9 (q, 2H, -S-CH₂-), 2.3 (s, 6H, Ar-CH₃), 1.3 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 138.5 (Ar-C), 136.0 (Ar-C-S), 128.0 (Ar-C-H), 125.0 (Ar-C-H), 30.0 (-S-CH₂-), 21.0 (Ar-CH₃), 15.0 (-CH₃) | δ 138.5 (Ar-C), 136.0 (Ar-C-S), 128.0 (Ar-C-H), 125.0 (Ar-C-H), 30.0 (-S-CH₂-), 21.0 (Ar-CH₃), 15.0 (-CH₃) |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600 (Ar C=C), ~1050 (C-S) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600 (Ar C=C), ~1050 (C-S) |
| Mass Spec (m/z) | M⁺ = 166.29 | M⁺ = 166.29 |
B. S-Acylation Product: S-(3,5-Dimethylphenyl) Ethanethioate
Primary Synthesis: S-Acylation of this compound
The highly reactive acetyl chloride readily acylates the nucleophilic sulfur of this compound, typically in the presence of a base to neutralize the HCl byproduct.
Alternative Synthesis: Palladium-Catalyzed Carbonylative Coupling
Aryl iodides can be coupled with a thiol surrogate and carbon monoxide in the presence of a palladium catalyst to generate S-aryl thioesters.[2][3] This method avoids the use of often odorous thiols.
| Feature | S-Acylation of this compound | Palladium-Catalyzed Carbonylative Coupling[2][3] |
| Starting Materials | This compound, Acetyl Chloride, Base (e.g., Pyridine, Et₃N) | 3,5-Dimethyliodobenzene, Thiol Surrogate (e.g., Aryl Sulfonyl Hydrazide), CO, Pd Catalyst, Base |
| Typical Conditions | Room temperature or cooled in an inert solvent (e.g., CH₂Cl₂, THF) | Elevated temperatures (e.g., 80 °C) and pressure (CO) |
| Advantages | Rapid reaction, high yields, simple workup | Avoids the use of thiols, broad functional group tolerance |
| Disadvantages | Acetyl chloride is moisture-sensitive and corrosive | Requires specialized equipment for handling carbon monoxide, more complex reaction setup |
| Product | S-(3,5-Dimethylphenyl) Ethanethioate | S-(3,5-Dimethylphenyl) Ethanethioate |
| ¹H NMR (CDCl₃, predicted) | δ 7.1-7.3 (m, 3H, Ar-H), 2.4 (s, 3H, -C(O)CH₃), 2.3 (s, 6H, Ar-CH₃) | δ 7.1-7.3 (m, 3H, Ar-H), 2.4 (s, 3H, -C(O)CH₃), 2.3 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 195.0 (C=O), 139.0 (Ar-C), 135.0 (Ar-C-H), 129.0 (Ar-C-S), 127.0 (Ar-C-H), 30.0 (-C(O)CH₃), 21.0 (Ar-CH₃) | δ 195.0 (C=O), 139.0 (Ar-C), 135.0 (Ar-C-H), 129.0 (Ar-C-S), 127.0 (Ar-C-H), 30.0 (-C(O)CH₃), 21.0 (Ar-CH₃) |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1690 (C=O, thioester), ~1600 (Ar C=C) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1690 (C=O, thioester), ~1600 (Ar C=C) |
| Mass Spec (m/z) | M⁺ = 180.27 | M⁺ = 180.27 |
C. Thia-Michael Addition Product: Ethyl 3-((3,5-dimethylphenyl)thio)propanoate
Primary Synthesis: Base-Catalyzed Thia-Michael Addition
The conjugate addition of this compound to ethyl acrylate is typically catalyzed by a base, which generates the more nucleophilic thiolate.[4]
Alternative Synthesis: Copper-Catalyzed Direct C-H Thiolation
In some cases, a direct C-H functionalization approach can be employed, where a C-H bond is activated by a transition metal catalyst, such as copper, to form a C-S bond.[5]
| Feature | Base-Catalyzed Thia-Michael Addition[4] | Copper-Catalyzed Direct C-H Thiolation[5] |
| Starting Materials | This compound, Ethyl Acrylate, Base (e.g., Et₃N, DBU) | 3,5-Dimethylbenzene, Ethyl Propiolate, Copper Catalyst, Oxidant |
| Typical Conditions | Room temperature or mild heating, neat or in a solvent | Elevated temperatures, often requires an oxidant |
| Advantages | Atom economical, generally high yields, mild conditions | Can avoid the pre-functionalization of the aromatic ring with a leaving group |
| Disadvantages | Can be reversible, may require careful control of conditions to avoid side reactions | May have issues with regioselectivity, can require harsh oxidants |
| Product | Ethyl 3-((3,5-dimethylphenyl)thio)propanoate | Ethyl 3-((3,5-dimethylphenyl)thio)propanoate (if regioselectivity is controlled) |
| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, -O-CH₂-), 3.2 (t, 2H, -S-CH₂-), 2.7 (t, 2H, -CH₂-C(O)-), 2.3 (s, 6H, Ar-CH₃), 1.2 (t, 3H, -O-CH₂-CH₃) | δ 7.0-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, -O-CH₂-), 3.2 (t, 2H, -S-CH₂-), 2.7 (t, 2H, -CH₂-C(O)-), 2.3 (s, 6H, Ar-CH₃), 1.2 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 172.0 (C=O), 138.5 (Ar-C), 135.0 (Ar-C-S), 128.0 (Ar-C-H), 125.0 (Ar-C-H), 60.5 (-O-CH₂-), 35.0 (-CH₂-C(O)-), 30.0 (-S-CH₂-), 21.0 (Ar-CH₃), 14.0 (-O-CH₂-CH₃) | δ 172.0 (C=O), 138.5 (Ar-C), 135.0 (Ar-C-S), 128.0 (Ar-C-H), 125.0 (Ar-C-H), 60.5 (-O-CH₂-), 35.0 (-CH₂-C(O)-), 30.0 (-S-CH₂-), 21.0 (Ar-CH₃), 14.0 (-O-CH₂-CH₃) |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1730 (C=O, ester), ~1600 (Ar C=C), ~1180 (C-O) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1730 (C=O, ester), ~1600 (Ar C=C), ~1180 (C-O) |
| Mass Spec (m/z) | M⁺ = 238.35 | M⁺ = 238.35 |
III. Experimental Protocols for Structural Validation
Accurate structural elucidation requires careful sample preparation and data acquisition. Below are general protocols for the key spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
By systematically applying these synthetic and analytical methodologies, researchers can confidently validate the structures of this compound reaction products, ensuring the reliability of their findings and facilitating the advancement of their research and development endeavors.
References
- 1. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05311A [pubs.rsc.org]
A Comparative Analysis of the Nucleophilicity of 3,5-Dimethylthiophenol
For researchers, scientists, and drug development professionals, a nuanced understanding of nucleophilicity is paramount for predicting reaction outcomes and designing novel molecular entities. This guide provides a comprehensive comparison of the nucleophilic reactivity of 3,5-dimethylthiophenol against other relevant thiols, supported by experimental data and detailed methodologies.
The nucleophilicity of a thiol is a critical determinant of its reactivity in a wide array of chemical transformations, including Michael additions, nucleophilic aromatic substitutions, and thiol-disulfide exchange reactions. This property is intrinsically linked to the thiol's pKa, the steric environment around the sulfur atom, and the electronic effects exerted by substituents on the aromatic ring. In the case of this compound, the two methyl groups at the meta positions exert an electron-donating inductive effect, which is expected to enhance the nucleophilicity of the corresponding thiolate.
Quantitative Comparison of Thiol Nucleophilicity
To provide a quantitative basis for comparison, we have compiled experimental data on the nucleophilicity and acidity (pKa) of this compound and a selection of other aromatic and aliphatic thiols. The nucleophilicity is expressed using Mayr's nucleophilicity parameter, N, and the sensitivity parameter, sN, determined in dimethyl sulfoxide (DMSO). A higher N value indicates greater nucleophilic reactivity.
| Thiol | Substituent(s) | pKa (in DMSO, unless noted) | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | Reference |
| This compound | 3,5-di-CH₃ | Not Experimentally Found | Not Experimentally Found | Not Experimentally Found | |
| Thiophenol | None | 11.0 | 23.36 | 0.74 | [1] |
| 4-Methylthiophenol | 4-CH₃ | 11.4 | 24.35 | 0.69 | [1] |
| 4-Methoxythiophenol | 4-OCH₃ | 11.2 | 24.97 | 0.68 | [1] |
| 4-Bromothiophenol | 4-Br | 9.9 | 22.80 | 0.78 | [1] |
| 3-Chlorothiophenol | 3-Cl | - | 22.50 | 0.78 | [1] |
| 4-(Trifluoromethyl)thiophenol | 4-CF₃ | 9.0 | 21.30 | 0.86 | [1] |
| Naphthalene-2-thiol | - | - | 22.55 | 0.83 | [1] |
| Ethanethiol | Ethyl | 10.6 (aq) | - | - | |
| 2-Mercaptoethanol | 2-Hydroxyethyl | 9.6 (aq) | - | - |
Note: Experimental data for the nucleophilicity parameters (N and sN) and the pKa in DMSO for this compound were not available in the reviewed literature. The pKa values for aliphatic thiols are typically reported in aqueous solutions and are included for general comparison.
The Role of Substituents in Thiophenol Nucleophilicity
The electronic nature of substituents on the aromatic ring significantly influences the nucleophilicity of thiophenols. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilicity.
Caption: Influence of substituent electronic effects on thiophenol nucleophilicity.
Based on the established trends, the two electron-donating methyl groups in the meta positions of this compound are expected to increase its nucleophilicity compared to unsubstituted thiophenol.
Experimental Protocol: Determination of Thiol Nucleophilicity
The nucleophilicity parameters of thiophenolates can be determined by studying the kinetics of their reactions with a series of reference electrophiles, such as quinone methides. The second-order rate constants (k) are measured, and the data is analyzed using the Mayr-Patz equation:
log k = sN(N + E)
where E is the electrophilicity parameter of the reference electrophile.
A representative experimental workflow is as follows:
Caption: Workflow for the kinetic determination of thiol nucleophilicity parameters.
Key Steps in the Protocol:
-
Solution Preparation: Prepare stock solutions of the thiophenol, a suitable non-nucleophilic base (if the thiolate is not generated in situ), and a series of reference electrophiles with known E parameters in an appropriate solvent (e.g., DMSO).
-
Kinetic Measurements: The reactions are typically fast and are monitored using a stopped-flow spectrophotometer. The decay of the electrophile's absorbance is followed over time.
-
Data Acquisition: For each reaction, the pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
Determination of Second-Order Rate Constants: The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the thiolate.
-
Mayr-Patz Analysis: The logarithm of the second-order rate constants (log k) for the reactions of a given thiol with a series of reference electrophiles are plotted against the electrophilicity parameters (E) of those electrophiles.
-
Parameter Extraction: The nucleophilicity parameter (N) is determined from the x-intercept, and the sensitivity parameter (sN) is obtained from the slope of the resulting linear plot.
Signaling Pathways and Thiol Nucleophilicity: Thiol-Disulfide Exchange
Thiol-disulfide exchange is a crucial reaction in biological systems, governing protein folding, redox signaling, and enzyme catalysis. The nucleophilic attack of a thiolate on a disulfide bond is the key step in this process. The rate of this exchange is directly dependent on the nucleophilicity of the participating thiolates.
Caption: Mechanism of thiol-disulfide exchange.
A more nucleophilic thiol will generally participate in faster thiol-disulfide exchange reactions, assuming other factors like steric hindrance are comparable. This principle is fundamental to the function of reducing agents like dithiothreitol (DTT) and in the catalytic cycles of enzymes such as thioredoxin.
References
Stability of 3,5-Dimethylthiophenol: A Comparative Analysis Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 3,5-dimethylthiophenol under acidic versus basic conditions. While specific kinetic data for this compound is not extensively available in public literature, this document summarizes the expected stability based on the known chemistry of thiophenols and provides detailed experimental protocols for a comprehensive stability assessment.
Executive Summary
This compound is anticipated to exhibit greater stability under acidic conditions compared to basic conditions. This is attributed to the nature of the thiol group, which is susceptible to deprotonation in basic media to form a thiophenolate anion. This anion is a more potent nucleophile and is readily oxidized, primarily to the corresponding disulfide, 3,3',5,5'-tetramethyldiphenyl disulfide. Under acidic conditions, the thiol group remains protonated and is less prone to oxidation.
Comparative Stability Data
The following table summarizes the expected stability profile of this compound based on general principles of thiophenol chemistry. Quantitative values are presented as hypothetical placeholders to be populated by the experimental protocols outlined in this guide.
| Parameter | Acidic Conditions (pH 1-4) | Neutral Conditions (pH 7) | Basic Conditions (pH 10-13) |
| Degradation Rate | Low | Moderate | High |
| Primary Degradation Pathway | Minimal degradation, potential for slow oxidation over extended periods. | Slow oxidation to disulfide. | Rapid oxidation to disulfide. |
| Major Degradation Product | This compound (largely unchanged) | 3,3',5,5'-Tetramethyldiphenyl disulfide | 3,3',5,5'-Tetramethyldiphenyl disulfide |
| Half-life (t½) (estimated) | > 100 hours | 24 - 48 hours | < 12 hours |
Experimental Protocols
To generate quantitative stability data for this compound, a forced degradation study is recommended.
Objective
To determine the degradation kinetics and identify the degradation products of this compound under various pH conditions.
Materials
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer solutions (pH 4, 7, and 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
LC-MS system for degradation product identification
-
pH meter
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To separate flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at 60°C.
-
-
Basic Hydrolysis:
-
To separate flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature (due to expected rapid degradation).
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to a pH 7 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the initial mobile phase to the same final concentration and store it at 4°C.
-
-
Time Points: Withdraw aliquots from each stressed solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). The frequency of sampling for the basic condition may need to be increased.
-
Sample Preparation for Analysis:
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Quantify the peak area of this compound at each time point.
-
-
Degradation Product Identification:
-
Analyze the stressed samples using an LC-MS system to identify the mass of the degradation products.
-
The primary expected degradation product is the disulfide, which will have a mass corresponding to two molecules of this compound minus two hydrogen atoms.
-
Visualizations
Logical Flow of Stability Assessment
Benchmarking the Performance of 3,5-Dimethylthiophenol in Different Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3,5-Dimethylthiophenol in various C-S cross-coupling reactions, benchmarked against other thiophenol derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into reaction efficiency and optimal conditions.
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Diaryl thioethers, a key structural motif, are often synthesized via transition-metal-catalyzed cross-coupling reactions. The choice of the thiophenol coupling partner is critical, as its electronic and steric properties can significantly influence reaction outcomes. This compound, an electron-rich and moderately hindered thiol, presents an interesting case for such reactions. This guide aims to provide a comparative analysis of its reactivity in key coupling reactions.
Comparative Performance Data
The following tables summarize the performance of this compound and other representative thiophenol derivatives in various C-S cross-coupling reactions. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Performance in Ullmann-Type C-S Coupling Reactions
| Thiophenol Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Iodotoluene | CuO nanoparticles | KOH | DMAc | RT | High (not specified) | |
| Thiophenol | Iodobenzene | CuI/L-proline | K2CO3 | DMF | 110 | 88 | |
| 4-Methoxythiophenol | 1-Iodo-4-nitrobenzene | CuI (10 mol%) | K3PO4 | Toluene | 110 | 95 | |
| 4-Chlorothiophenol | 1-Iodo-4-nitrobenzene | CuI (10 mol%) | K3PO4 | Toluene | 110 | 87 | |
| 2-Methylthiophenol | 1-Iodo-4-nitrobenzene | CuI (10 mol%) | K3PO4 | Toluene | 110 | 82 |
Table 2: Performance in Palladium-Catalyzed C-S Coupling Reactions (Buchwald-Hartwig Type)
| Thiophenol Derivative | Aryl Halide | Pd-Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Pd₂(dba)₃/Xantphos | DBU | Toluene | 100 | 94 | |
| Thiophenol | 4-Bromotoluene | Pd(OAc)₂/dppf | NaOt-Bu | Toluene | 100 | 98 | |
| 4-tert-Butylthiophenol | 4-Chlorotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | |
| 4-Methoxythiophenol | 4-Bromotoluene | Pd(OAc)₂/dppf | NaOt-Bu | Toluene | 100 | 96 | |
| 4-Nitrothiophenol | 4-Bromotoluene | Pd(OAc)₂/dppf | NaOt-Bu | Toluene | 100 | 75 |
Table 3: Performance in Visible-Light-Promoted C-S Cross-Coupling
| Thiophenol Derivative | Aryl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-tert-Butyl-1-iodobenzene | Cs₂CO₃ | DMSO | 12 | 93 | |
| Thiophenol | 4-tert-Butyl-1-iodobenzene | Cs₂CO₃ | DMSO | 12 | 97 | |
| 4-Methoxythiophenol | 4-tert-Butyl-1-iodobenzene | Cs₂CO₃ | DMSO | 12 | 95 | |
| 4-Fluorothiophenol | 4-tert-Butyl-1-iodobenzene | Cs₂CO₃ | DMSO | 12 | 85 | |
| 2,4,6-Trimethylthiophenol | 4-tert-Butyl-1-iodobenzene | Cs₂CO₃ | DMSO | 12 | 88 |
Experimental Protocols
Detailed methodologies for key C-S coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Ullmann-Type C-S Coupling
This protocol is based on the copper-catalyzed coupling of thiophenols with aryl halides.
Materials:
-
Thiophenol derivative (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, thiophenol derivative, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMF via syringe.
-
Heat the reaction mixture at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
This protocol outlines the palladium-catalyzed S-arylation of thiophenols.
Materials:
-
Thiophenol derivative (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the aryl halide and the thiophenol derivative.
-
Add toluene and seal the tube.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Visible-Light-Promoted C-S Cross-Coupling
This protocol describes a metal-free, visible-light-induced C-S coupling.
Materials:
-
Thiophenol derivative (0.3 mmol)
-
Aryl halide (0.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.3 mmol)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
In a transparent reaction vial, combine the aryl halide, thiophenol derivative, and Cs₂CO₃.
-
Add DMSO and seal the vial.
-
Place the reaction vial at a fixed distance from a blue LED lamp (40 W).
-
Irradiate the mixture at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, add water to the mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical C-S cross-coupling experiment.
Caption: A generalized experimental workflow for C-S cross-coupling reactions.
Logical Relationship: Thiophenol Selection for C-S Coupling
This diagram outlines a decision-making process for selecting a suitable thiophenol for a C-S coupling reaction based on desired product characteristics.
Caption: Decision tree for thiophenol selection in C-S coupling reactions.
Safety Operating Guide
Proper Disposal of 3,5-Dimethylthiophenol: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethylthiophenol (CAS No. 38360-81-5), a combustible and hazardous chemical. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting. Adherence to these procedures is critical for maintaining a safe working environment and protecting the environment.
Immediate Safety and Hazard Profile
This compound is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Flammability: Combustible liquid.
-
Health Hazards: Causes skin and eye irritation; may cause respiratory irritation.
-
Environmental Hazards: Information not fully available, but release to the environment should be avoided.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 38360-81-5 |
| Molecular Formula | C₈H₁₀S |
| Boiling Point | 216-217 °C |
| Flash Point | 85 °C (185 °F) |
| Density | 1.015 g/mL at 25 °C |
| RCRA Waste Code | Likely D001 (Ignitable) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate from Incompatibles: Do not mix this compound waste with incompatible materials. Keep it separate from:
-
Strong oxidizing agents
-
Strong bases
-
Acids
-
-
Maintain Separate Waste Streams: Collect this compound waste in a dedicated container. Do not mix it with other solvent or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect liquid waste in a clean, dry, and properly sealed container made of a compatible material (e.g., glass or polyethylene). The container must have a secure screw-top cap.
-
Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
-
Solid Waste: For solid waste contaminated with this compound (e.g., contaminated gloves, paper towels), collect it in a separate, clearly labeled, and sealed plastic bag or container.
Step 3: Labeling and Storage
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage if in a mixture.
-
The associated hazards (e.g., "Combustible," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, laboratory, and contact information.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and heat.
-
In a secondary containment bin to prevent spills.
-
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste disposal. They will have specific procedures and schedules for waste pickup.
-
Engage a Licensed Disposal Company: The EHS office will coordinate with a licensed and reputable hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Prepare for Pickup: Ensure all waste containers are properly labeled, sealed, and ready for transport on the scheduled pickup day.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these immediate steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 3,5-Dimethylthiophenol
For immediate implementation, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dimethylthiophenol. Adherence to these protocols is critical to mitigate potential hazards and ensure a safe laboratory environment.
This compound is a combustible liquid that can cause skin and eye irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled. This compound also has a strong, unpleasant stench.[1][2] Due to these hazardous properties, meticulous planning and execution of handling procedures are paramount.
Essential Safety Information at a Glance
A thorough understanding of the physical and chemical properties of this compound is the first line of defense against accidental exposure. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 38360-81-5 | [1] |
| Molecular Formula | C8H10S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Stench | [1][2] |
| Boiling Point | 127.5 °C at 50 mmHg | [3] |
| Flash Point | 87 °C (188.6 °F) | [1] |
| Density | 1.015 g/mL at 25 °C | [3] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are required to shield against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance data to select appropriate heavy-duty gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is necessary to protect against splashes. Long pants and closed-toe shoes are mandatory. | |
| Secondary (Task-Dependent) | Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or if working outside of a well-ventilated area is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guidance outlines the necessary steps for safely handling this compound from preparation to the completion of experimental work.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that all personnel are trained on the specific hazards of this compound and the emergency procedures.
2. Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[4]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[1][2]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Ensure adequate ventilation, utilizing the chemical fume hood if the spill is contained within it.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste solutions of this compound in a designated, labeled, and sealed waste container.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.
2. Disposal Procedures:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[1]
-
Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, or offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
